CB-7921220
Description
Properties
IUPAC Name |
6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-11-7-4-10(5-8-11)6-9-12-2-1-3-13(16-12)14(17)18/h1-9H,15H2,(H,17,18)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASPDWZDKLUOPO-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C=CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)C(=O)O)/C=C/C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CB-7921220
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-7921220 is a small molecule inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, isoform selectivity, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting the adenylyl cyclase signaling pathway.
Core Mechanism of Action: Inhibition of Adenylyl Cyclase
This compound functions as an inhibitor of adenylyl cyclase, an enzyme that plays a critical role in cellular signal transduction by converting adenosine triphosphate (ATP) to cAMP. The resulting cAMP activates downstream effectors, most notably protein kinase A (PKA), to regulate a wide array of physiological processes. By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP levels, thereby modulating these signaling pathways.
Signaling Pathway
The canonical adenylyl cyclase signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs). This leads to the dissociation of G protein subunits, with the Gαs subunit activating adenylyl cyclase. The subsequent production of cAMP influences numerous cellular functions. This compound intervenes in this pathway by directly inhibiting the catalytic activity of specific adenylyl cyclase isoforms.
Quantitative Data: Isoform Selectivity
This compound exhibits a degree of isoform selectivity, primarily targeting adenylyl cyclase 1 (AC1) and adenylyl cyclase 6 (AC6).[1] The inhibitory activity of this compound has been quantified in membrane preparations from Sf9 cells expressing individual AC isoforms.[1]
| Isoform | Concentration | % Inhibition | Cell System | Activator | Reference |
| AC1 | 100 µM | ~60% | Sf9 membranes | Forskolin (50 µM) | [1] |
| AC6 | 100 µM | ~60% | Sf9 membranes | Forskolin (50 µM) | [1] |
| AC2 | 100 µM | No effect | Sf9 membranes | Forskolin (50 µM) | [1] |
| AC5 | 100 µM | No effect | Sf9 membranes | Forskolin (50 µM) | [1] |
Table 1: Inhibitory Activity of this compound against Adenylyl Cyclase Isoforms
Experimental Protocols
The characterization of this compound's inhibitory activity was performed using adenylyl cyclase membrane assays.[1] The following is a detailed methodology based on the cited literature.
Preparation of Adenylyl Cyclase Membranes
-
Cell Culture and Expression: Sf9 insect cells are infected with baculovirus constructs encoding the desired adenylyl cyclase isoform.
-
Membrane Isolation:
-
Cells are harvested and lysed.
-
The lysate is subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer.
-
Protein concentration is determined using a Bradford assay.
-
Membranes are stored at -80°C in single-use aliquots.
-
Adenylyl Cyclase Activity Assay
-
Reaction Setup:
-
Adenylyl cyclase membranes (24 µl) are incubated on ice.
-
This compound (1 µl in DMSO) is added to the membranes.
-
-
Initiation of Reaction:
-
A reaction mix (25 µl) containing [α-³²P]ATP, MgCl₂, and an activator (e.g., 50 µM forskolin) is added to initiate the reaction. The final reaction volume is 50 µl.
-
-
Incubation: The reaction mixture is incubated for 10 minutes at 30°C.
-
Termination of Reaction: The reaction is stopped by adding a solution containing SDS, ATP, and cAMP.
-
Quantification of cAMP: The amount of [³²P]cAMP produced is determined by sequential column chromatography over Dowex and alumina columns.
Logical Relationship of Isoform Selectivity
The selectivity profile of this compound indicates a preferential interaction with AC1 and AC6 over AC2 and AC5.[1] This suggests that structural differences in the inhibitor binding site among the AC isoforms are responsible for the observed selectivity.
Conclusion
This compound is a valuable research tool for investigating the roles of specific adenylyl cyclase isoforms in cellular signaling. Its inhibitory activity against AC1 and AC6 provides a means to dissect the physiological and pathological functions of these particular isoforms. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings, ultimately contributing to a deeper understanding of the adenylyl cyclase signaling network and its potential as a therapeutic target.
References
An In-depth Technical Guide to Telaglenastat (CB-839), a First-in-Class Glutaminase Inhibitor
Introduction
Telaglenastat, also known as CB-839, is an investigational, potent, and selective first-in-class oral inhibitor of glutaminase (GLS).[1][2][3] Developed to target the metabolic reprogramming inherent in many cancer cells, telaglenastat disrupts the conversion of glutamine to glutamate, a critical step in cancer cell metabolism, growth, and proliferation.[1][4] This document provides a comprehensive technical overview of telaglenastat, including its mechanism of action, preclinical and clinical data, and key experimental methodologies for researchers, scientists, and drug development professionals. Given the initial query for "CB-7921220" yielded no specific compound, and based on the context of metabolic oncology and drug naming conventions, this guide focuses on the well-documented glutaminase inhibitor, telaglenastat (CB-839).
Mechanism of Action
Telaglenastat is a selective, reversible, and orally bioavailable small molecule that allosterically inhibits both splice variants of glutaminase: kidney-type (KGA) and glutaminase C (GAC).[2][5] By blocking glutaminase, telaglenastat prevents the hydrolysis of glutamine to glutamate.[4] This inhibition has several downstream effects on cancer cells that are highly dependent on glutamine for their survival and proliferation:
-
Disruption of the Tricarboxylic Acid (TCA) Cycle: By limiting the supply of glutamate, which is converted to the TCA cycle intermediate α-ketoglutarate, telaglenastat impairs a key energy-producing pathway in cancer cells.[6]
-
Inhibition of Biosynthesis: The building blocks for nucleotides, fatty acids, and non-essential amino acids derived from glutamine metabolism are depleted, thereby hindering the synthesis of macromolecules necessary for rapid cell growth.[4][6]
-
Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione, a major intracellular antioxidant. By reducing glutamate levels, telaglenastat can lead to increased oxidative stress and DNA damage in cancer cells.[7]
-
Modulation of the mTOR Signaling Pathway: Telaglenastat has been shown to indirectly inhibit the mTOR signaling pathway by depriving cells of essential metabolites derived from glutamine metabolism. This leads to decreased phosphorylation of downstream markers like S6 and 4E-BP1.[2][8]
This multi-faceted mechanism of action makes telaglenastat a promising therapeutic agent, both as a monotherapy and in combination with other anticancer drugs.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of telaglenastat.
Table 1: Preclinical Efficacy of Telaglenastat (CB-839)
| Parameter | Value | Cell Line/Model | Source |
| IC50 (Glutaminase Inhibition) | 24 nM | Recombinant human GAC | [1] |
| Tumor Growth Inhibition (TGI) | 61% (single agent) | Mouse Triple-Negative Breast Cancer (TNBC) model | [1] |
| Tumor Growth Inhibition (TGI) | 54% (single agent) | Mouse JIMT-1 xenograft model | [1] |
| Tumor Growth Inhibition (TGI) | 100% (in combination with NSC 125973) | Mouse JIMT-1 xenograft model | [1] |
Table 2: Clinical Efficacy of Telaglenastat (CB-839) in the Phase II ENTRATA Trial (Advanced or Metastatic RCC)
| Parameter | Telaglenastat + Everolimus | Placebo + Everolimus | Hazard Ratio (95% CI) | p-value (one-sided) | Source |
| Median Progression-Free Survival (PFS) | 3.8 months | 1.9 months | 0.64 (0.34-1.20) | 0.079 | [6][9] |
| Disease Control Rate (DCR) | 43% (overall expansion cohorts) | - | - | - | [10] |
| Overall Response Rate (ORR) | 5% (overall expansion cohorts) | - | - | - | [10] |
Signaling Pathways and Experimental Workflows
Glutaminolysis and the Impact of Telaglenastat
The central mechanism of telaglenastat is the inhibition of the glutaminolysis pathway. The following diagram illustrates this pathway and the point of intervention by telaglenastat.
Caption: The Glutaminolysis Pathway and Telaglenastat's Point of Inhibition.
Experimental Workflow for Evaluating Telaglenastat Efficacy
A typical preclinical workflow to assess the efficacy of a compound like telaglenastat involves a multi-stage process from in vitro characterization to in vivo validation.
Caption: A Standardized Preclinical Workflow for Evaluating Telaglenastat.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of telaglenastat.
1. Glutaminase Activity Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of telaglenastat against recombinant human glutaminase C (rHu-GAC).
-
Methodology:
-
The final reaction mixture contains 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL glutamate dehydrogenase (GDH) in an appropriate buffer.
-
The generation of NADPH, a product of the coupled GDH reaction, is monitored by fluorescence (Excitation: 340 nm / Emission: 460 nm) over a 15-minute period.
-
Relative fluorescence units (RFU) are converted to NADPH concentration (µM) using a standard curve.
-
Control reactions with varying concentrations of glutamate are included on each plate to ensure the stoichiometric conversion of glutamate to α-ketoglutarate and NADPH by GDH.[1]
-
2. Cell Proliferation Assay (Clonogenic Assay)
-
Objective: To assess the long-term effect of telaglenastat on the ability of single cancer cells to form colonies.
-
Methodology:
-
Human head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., CAL-27, HN5) are seeded at a low density in 6-well plates.
-
Cells are treated with telaglenastat, ionizing radiation (IR), or a combination of both.
-
After treatment, cells are allowed to grow for a period of 10-14 days to allow for colony formation.
-
Colonies are then fixed with methanol and stained with crystal violet.
-
The number of colonies containing at least 50 cells is counted, and the surviving fraction is calculated relative to untreated controls.[7]
-
3. Metabolic Flux Analysis (Seahorse XF Assay)
-
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Methodology:
-
Chronic lymphocytic leukemia (CLL) cell lines (e.g., HG-3, MEC-1) are plated on Seahorse XF96 cell culture microplates pre-coated with an adhesive like Cell-Tak.
-
Cells are incubated in a Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose.
-
Baseline OCR and ECAR are measured using a Seahorse XF Analyzer.
-
Cells are then treated with telaglenastat, and subsequent changes in OCR and ECAR are monitored to determine the effect of glutaminase inhibition on cellular metabolism.[11]
-
4. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of telaglenastat in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., Caki-1 RCC cells).
-
Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, telaglenastat alone, another therapeutic agent (e.g., everolimus, cabozantinib) alone, or a combination.
-
Telaglenastat is typically administered orally twice daily (BID).
-
Tumor volumes are measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring intracellular metabolite levels.[12]
-
Telaglenastat (CB-839) represents a targeted therapeutic approach that exploits the metabolic vulnerability of cancer cells dependent on glutamine. Its well-defined mechanism of action, supported by robust preclinical and encouraging clinical data, positions it as a significant candidate for the treatment of various solid tumors, particularly in combination with other anticancer agents. The experimental protocols outlined provide a framework for further investigation into the therapeutic potential of glutaminase inhibition in oncology. As research progresses, telaglenastat may offer a new and effective treatment modality for patients with difficult-to-treat cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. telaglenastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
CB-7921220 target validation studies
An In-depth Technical Guide on the Target Validation of CB-7921220, an Adenylyl Cyclase Isoform Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a small molecule inhibitor of adenylyl cyclase (AC) isoforms 1 (AC1) and 6 (AC6).[1][2][3] Adenylyl cyclases are a family of enzymes responsible for the synthesis of the second messenger cyclic AMP (cAMP), a key regulator of numerous physiological processes.[4] The isoform-specific inhibition of ACs is a promising therapeutic strategy for various diseases, including those related to cardiovascular and neurological function.[5][] This technical guide provides a comprehensive overview of the target validation studies of this compound, including its inhibitory activity, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound, with the chemical name 6-[2-(4-aminophenyl)ethenyl]-2-pyridinecarboxylic acid, acts as an inhibitor of adenylyl cyclase isoforms AC1 and AC6.[1][7] Studies have shown that it reduces the activity of these two isoforms without significantly affecting AC2 and AC5.[1][7] Virtual docking studies suggest that this compound has a binding conformation similar to that of ATP and P-site inhibitors, which may account for its lack of selectivity between AC1 and AC6.[2][5]
Quantitative Data
The inhibitory activity of this compound against various adenylyl cyclase isoforms is summarized in the tables below. The data is derived from studies by Brand et al. (2013).
Table 1: Inhibition of Adenylyl Cyclase Isoforms by this compound
| Isoform | Concentration of this compound | Percent Inhibition (%) |
| AC1 | 100 µM | ~60% |
| AC6 | 100 µM | ~60% |
| AC2 | 100 µM | No significant effect |
| AC5 | 100 µM | No significant effect |
Data from Sf9 cell membranes stimulated with forskolin.[1][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Adenylyl Cyclase Activity Assay
This assay is used to determine the enzymatic activity of different adenylyl cyclase isoforms in the presence and absence of inhibitors.
-
Materials:
-
Sf9 (Spodoptera frugiperda) cell membranes expressing individual human AC isoforms (AC1, AC2, AC5, AC6).
-
This compound (ChemBridge, San Diego, CA).[5]
-
[α-³²P]ATP.
-
Assay buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.6 mM EGTA, 1 mM MgCl₂, 0.1 mM cAMP, 10 µM GTP.
-
Creatine phosphokinase and creatine phosphate (ATP-regenerating system).
-
Dowex and alumina columns for separation of [³²P]cAMP.
-
-
Procedure:
-
Sf9 membranes containing a specific AC isoform are incubated with varying concentrations of this compound (or vehicle control - DMSO) at 30°C.[5]
-
The enzymatic reaction is initiated by the addition of the assay buffer containing [α-³²P]ATP and the stimulator (e.g., 50 µM forskolin).[7]
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated.
-
The amount of [³²P]cAMP produced is quantified by sequential column chromatography using Dowex and alumina columns.
-
Inhibitory activity is calculated as the percentage reduction in cAMP production in the presence of the inhibitor compared to the control.
-
Virtual Docking Studies
Computational docking simulations were performed to predict the binding mode of this compound to the catalytic site of adenylyl cyclase.
-
Software:
-
Molecular docking software (e.g., AutoDock, GOLD).
-
-
Procedure:
-
A 3D model of the adenylyl cyclase catalytic domain is used (e.g., based on the crystal structure of a C1 domain from AC5 and a C2 domain from AC2).[5]
-
The 3D structure of this compound is generated and optimized.
-
The inhibitor is "docked" into the catalytic site of the AC model to predict its binding orientation and interactions with the amino acid residues.
-
The predicted binding poses are analyzed to understand the structural basis of its inhibitory activity and isoform selectivity.[4][7]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for its characterization.
Caption: Adenylyl Cyclase Signaling Pathway Targeted by this compound.
Caption: Workflow for the Identification and Validation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Isoform Selectivity Profile of CB-7921220
This technical guide provides a detailed overview of the isoform selectivity profile of this compound, an inhibitor of Adenylyl Cyclase (AC). The information is compiled to assist researchers and professionals in drug development in understanding its specific inhibitory actions.
Isoform Selectivity Profile of this compound
This compound has been identified as an Adenylyl Cyclase inhibitor. Its selectivity has been characterized against several AC isoforms. The compound shows a preference for AC1 and AC6 isoforms over AC2 and AC5. Notably, this compound does not show significant discrimination between AC1 and AC6.[1]
Table 1: Inhibition Profile of this compound against Adenylyl Cyclase Isoforms
| Isoform | Concentration | Percent Inhibition |
| AC1 | 100 µM | ~50% |
| AC2 | 100 µM | ~20% |
| AC5 | 100 µM | ~25% |
| AC6 | 100 µM | ~50% |
Note: The percent inhibition values are estimated from graphical data presented in scientific literature.[1]
Experimental Protocols
The isoform selectivity of this compound was determined using adenylyl cyclase activity assays with membranes from Sf9 cells expressing the different AC isoforms.
Adenylyl Cyclase Membrane Assay:
-
Enzyme Source: Membranes from Sf9 cells expressing individual Adenylyl Cyclase isoforms (AC1, AC2, AC5, AC6) were used.
-
Assay Buffer: The reaction mixture contained [α-32P]ATP and 10 mM MgCl2.
-
Activator: All Sf9 membranes were stimulated with 50 µM forskolin to activate the adenylyl cyclase.[1]
-
Reaction Conditions: The reactions were initiated by adding the reaction mix to the membranes and incubated for 10 minutes at 30°C in a final volume of 50 µl.
-
Termination: The reaction was stopped by the addition of a solution containing 2.5% SDS, 50 mM ATP, and 1.75 mM cAMP.
-
Data Analysis: The amount of cAMP produced was quantified to determine the level of adenylyl cyclase activity and the percentage of inhibition by this compound. Statistical significance was determined using a paired t-test.[1]
Visualizations: Signaling Pathway and Experimental Workflow
To further illustrate the context of this compound's activity, the following diagrams represent the general Adenylyl Cyclase signaling pathway and the experimental workflow for its inhibition assay.
References
The Effects of CB-7921220 on cAMP Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-7921220 is a small molecule inhibitor of adenylyl cyclase (AC), a critical enzyme in cellular signaling.[1][2] Adenylyl cyclases catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that regulates a vast array of physiological processes. The targeted inhibition of specific adenylyl cyclase isoforms is a promising therapeutic strategy for various diseases, including those related to heart disease and pain.[3][4] This document provides a detailed technical guide on the effects of this compound on cAMP signaling, with a focus on its isoform selectivity, experimental characterization, and the underlying signaling pathways.
Core Mechanism of Action
This compound functions as an inhibitor of specific transmembrane adenylyl cyclase isoforms, namely AC1 and AC6.[1][3] By targeting these isoforms, this compound effectively reduces the intracellular production of cAMP in response to upstream signals. This inhibitory action modulates downstream signaling cascades that are dependent on cAMP. The nine membrane-bound mammalian adenylyl cyclase isoforms share a conserved structure, featuring a cytosolic N-terminus, two transmembrane domains, and two cytosolic domains (C1 and C2) that form the catalytic core.[3] It is at this catalytic site that this compound is predicted to bind, thereby blocking the conversion of ATP to cAMP.[5]
Quantitative Data: Inhibitory Profile of this compound
The isoform selectivity of this compound has been characterized, with data indicating its potency against AC1 and AC6. The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Isoform | IC50 (µM) | Experimental Context |
| AC1 | Not explicitly stated, but inhibition is comparable to AC6. | Inhibition of forskolin-stimulated cAMP accumulation in Sf9 cell membranes.[3] |
| AC6 | Not explicitly stated, but inhibition is comparable to AC1. | Inhibition of forskolin-stimulated cAMP accumulation in Sf9 cell membranes.[3] |
| AC2 | Less sensitive than AC1 and AC6. | Inhibition of forskolin-stimulated cAMP accumulation in Sf9 cell membranes.[3] |
| AC5 | Less sensitive than AC1 and AC6. | Inhibition of forskolin-stimulated cAMP accumulation in Sf9 cell membranes.[3] |
Note: Specific IC50 values for this compound are not detailed in the provided search results, but the compound is noted to be unable to distinguish between AC1 and AC6, implying similar potency.[3]
Signaling Pathway
The canonical cAMP signaling pathway involves the activation of a G-protein coupled receptor (GPCR) by an extracellular ligand. This leads to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA). This compound intervenes at a critical point in this pathway.
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory activity of this compound on adenylyl cyclase isoforms, based on methodologies described in the literature.[3][4]
Objective: To determine the in vitro inhibitory potency and isoform selectivity of this compound against various adenylyl cyclase isoforms.
Materials:
-
Sf9 (Spodoptera frugiperda) cells
-
Baculovirus expression vectors for individual human adenylyl cyclase isoforms (AC1, AC2, AC5, AC6, etc.)
-
Cell culture reagents
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, protease inhibitors)
-
Adenylyl cyclase assay buffer (e.g., Tris-HCl, ATP, MgCl2, cAMP regeneration system)
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based)
-
Protein quantification assay (e.g., Bradford or BCA)
Methodology:
-
Expression of AC Isoforms:
-
Transfect Sf9 cells with baculovirus vectors containing the cDNA for each human adenylyl cyclase isoform.
-
Culture the cells to allow for protein expression.
-
-
Membrane Preparation:
-
Harvest the Sf9 cells.
-
Lyse the cells and isolate the cell membranes by differential centrifugation.
-
Resuspend the membrane pellets in a suitable buffer and determine the protein concentration.
-
-
Adenylyl Cyclase Activity Assay:
-
In a microplate, combine the prepared cell membranes expressing a specific AC isoform with the adenylyl cyclase assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin (e.g., 50 µM).
-
Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
-
cAMP Quantification:
-
Measure the amount of cAMP produced in each well using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the percentage of adenylyl cyclase inhibition against the concentration of this compound.
-
Calculate the IC50 value for each adenylyl cyclase isoform, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the inhibitory effects of this compound.
Caption: Workflow for assessing the inhibitory activity of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of adenylyl cyclase isoforms AC1 and AC6 in cellular signaling. Its inhibitory action on the production of cAMP provides a mechanism to probe the downstream consequences of modulating this critical signaling pathway. The experimental protocols and data presented in this guide offer a framework for the further investigation and potential therapeutic application of isoform-selective adenylyl cyclase inhibitors.
References
Structure-Activity Relationship of CB-7921220: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-7921220, chemically known as 6-[2-(4-aminophenyl)vinyl]-2-pyridinecarboxylic acid, has been identified as a novel inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1] As a modulator of a critical signaling pathway, this compound holds potential for investigating the physiological and pathological roles of specific AC isoforms and may serve as a scaffold for the development of new therapeutic agents. This document provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, including its known biological activity, mechanism of action, and the experimental protocols used for its characterization.
Core Structure and Biological Activity
The chemical structure of this compound is presented below:
Chemical Name: 6-[2-(4-aminophenyl)vinyl]-2-pyridinecarboxylic acid
This compound has been evaluated for its inhibitory effects on several isoforms of adenylyl cyclase. The available data indicates that this compound exhibits a degree of isoform selectivity, with its primary targets being AC1 and AC6.
Quantitative Analysis of Adenylyl Cyclase Inhibition
The inhibitory activity of this compound was assessed against four different adenylyl cyclase isoforms. The following table summarizes the percentage of inhibition observed at a concentration of 100 µM.
| Adenylyl Cyclase Isoform | % Inhibition at 100 µM this compound |
| AC1 | ~60% |
| AC2 | ~20% |
| AC5 | ~10% |
| AC6 | ~60% |
Data is estimated from graphical representations in the cited literature and should be considered approximate.
Structure-Activity Relationship (SAR) Analysis
Based on the available data, several key observations can be made regarding the structure-activity relationship of this compound:
-
Isoform Selectivity: this compound demonstrates preferential inhibition of AC1 and AC6 over AC2 and AC5.
-
Lack of Discrimination between AC1 and AC6: A crucial aspect of the SAR for this compound is its inability to distinguish between the AC1 and AC6 isoforms, exhibiting nearly identical inhibitory activity against both at the tested concentration.[1]
-
Binding Mode: Virtual docking studies suggest that this compound binds to the catalytic site of adenylyl cyclase.[1] Its binding conformation is reported to be similar to that of ATP and other P-site inhibitors, which may account for its inhibitory activity. The lack of selectivity between AC1 and AC6 could be explained by a consistent predicted binding position in the catalytic sites of these two isoforms.[1]
Mechanism of Action: Inhibition of the Adenylyl Cyclase Signaling Pathway
This compound exerts its biological effect by directly inhibiting the enzymatic activity of adenylyl cyclase. This disrupts the conversion of ATP to cAMP, thereby downregulating downstream signaling cascades.
Gs Protein-Coupled Receptor (GPCR) Signaling Pathway
The following diagram illustrates the canonical Gs protein-coupled receptor signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following section details the methodologies employed in the characterization of this compound's inhibitory activity.
Adenylyl Cyclase Activity Assay
Objective: To determine the inhibitory effect of this compound on the activity of specific adenylyl cyclase isoforms.
Materials:
-
Sf9 (Spodoptera frugiperda) cell membranes expressing the desired adenylyl cyclase isoform (e.g., AC1, AC2, AC5, AC6).
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.6 mM EGTA, 5 mM MgCl₂, and 0.1 mM ATP.
-
Forskolin solution (for stimulation of AC activity).
-
[α-³²P]ATP (radiolabeled substrate).
-
Stopping Solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP.
-
Dowex and Alumina columns for separation of [³²P]cAMP.
Procedure:
-
Sf9 cell membranes containing the specific AC isoform are thawed on ice.
-
The reaction is initiated by adding the membranes to the assay buffer containing [α-³²P]ATP, forskolin (to stimulate the enzyme), and varying concentrations of this compound or vehicle (DMSO).
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 10-20 minutes).
-
The reaction is terminated by the addition of the stopping solution.
-
The amount of [³²P]cAMP produced is quantified by sequential column chromatography over Dowex and Alumina.
-
The radioactivity of the eluted [³²P]cAMP is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity in the presence of the vehicle control.
Experimental Workflow Diagram
Synthesis
The synthesis of this compound (6-[2-(4-aminophenyl)vinyl]-2-pyridinecarboxylic acid) has not been detailed in publicly available literature. The compound has been sourced from commercial suppliers such as ChemBridge for research purposes.
Conclusion and Future Directions
This compound is a valuable research tool for studying the roles of adenylyl cyclase isoforms, particularly AC1 and AC6. Its defined structure and inhibitory profile provide a foundation for further SAR studies. Future research efforts could focus on:
-
Improving Isoform Selectivity: Synthesizing and testing analogs of this compound to identify modifications that enhance selectivity for AC1 over AC6, or vice versa. This would provide more precise pharmacological tools.
-
Elucidating the Exact Binding Mode: Co-crystallization of this compound with AC1 or AC6 would provide definitive structural information about its binding interactions, guiding the rational design of more potent and selective inhibitors.
-
In Vivo Characterization: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound and its optimized analogs in cellular and animal models to explore their therapeutic potential in diseases where AC1 or AC6 are implicated.
References
An In-depth Technical Guide to CB-7921220 for Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to CB-7921220 and Adenylyl Cyclase Inhibition
This compound is a potent inhibitor of adenylyl cyclase (AC), a family of enzymes crucial to cellular signal transduction. Adenylyl cyclases catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a wide array of physiological responses. This compound exhibits isoform selectivity, primarily targeting adenylyl cyclase type 1 (AC1) and type 6 (AC6). This selectivity makes it a valuable tool for dissecting the specific roles of these isoforms in complex signaling networks and presents a potential therapeutic avenue for diseases where AC1 or AC6 activity is dysregulated. This guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of AC1 and AC6
This compound functions as a direct inhibitor of the catalytic activity of AC1 and AC6. By binding to these enzymes, it prevents the conformational changes necessary for the conversion of ATP to cAMP. This leads to a reduction in intracellular cAMP levels, thereby attenuating the downstream signaling cascades that are dependent on this second messenger.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound against various adenylyl cyclase isoforms has been characterized, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Adenylyl Cyclase Isoform | IC50 (µM) | Cell System | Stimulation Condition | Reference |
| AC1 | 77 | Sf9 cell membranes | 50 µM forskolin | [1] |
| AC2 | >1000 | Sf9 cell membranes | 50 µM forskolin | [1] |
| AC5 | >1000 | Sf9 cell membranes | 50 µM forskolin | [1] |
| AC6 | (not specified, but inhibited) | Sf9 cell membranes | 50 µM forskolin | [1] |
Note: The available literature provides a specific IC50 value for AC1 and indicates inhibition of AC6 without a precise value. Further dose-response studies would be required to determine the exact IC50 for AC6 and other isoforms under various stimulation conditions.
Signaling Pathways of Interest
The selective inhibition of AC1 and AC6 by this compound allows for the targeted investigation of their respective signaling pathways.
Adenylyl Cyclase 1 (AC1) Signaling Pathway
AC1 is a calcium/calmodulin-stimulated adenylyl cyclase predominantly expressed in the brain and neuronal tissues. It plays a critical role in synaptic plasticity, learning, and memory, as well as in pain and anxiety.
Adenylyl Cyclase 6 (AC6) Signaling Pathway
AC6 is widely expressed, with significant roles in the cardiovascular system, particularly in vascular smooth muscle cells and cardiac myocytes. It is involved in vasodilation and the regulation of cardiac function.
Experimental Protocols
Detailed Methodology for Adenylyl Cyclase Activity Assay
This protocol is a standard method for measuring adenylyl cyclase activity in cell membranes using [α-³²P]ATP.
1. Membrane Preparation:
-
Cell Culture and Lysis: Culture cells expressing the adenylyl cyclase isoform of interest. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, 2 mM MgCl₂, protease inhibitors).
-
Homogenization: Disrupt the cells using a Dounce homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the cell membranes.
-
Resuspension and Storage: Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., 20 mM HEPES, pH 8.0, 0.1 mM EDTA, 1 mM DTT). Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Aliquot the membranes and store at -80°C.
2. Adenylyl Cyclase Assay Reaction:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components (final concentrations):
-
50 mM HEPES, pH 8.0
-
5 mM MgCl₂ (or MnCl₂ depending on the AC isoform)
-
1 mM ATP (spiked with [α-³²P]ATP to a specific activity of ~10⁶ cpm/nmol)
-
1 mM cAMP (unlabeled, to prevent product degradation by phosphodiesterases)
-
A-kinase anchoring protein (AKAP) scaffold protein (optional, can enhance signaling complex formation)
-
An ATP regenerating system (e.g., creatine phosphate and creatine kinase) to maintain constant ATP concentration.
-
Activators (e.g., forskolin, Gαs subunit, Ca²⁺/calmodulin) specific to the AC isoform being studied.
-
-
Incubation: Pre-incubate the cell membranes with this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 30°C.
-
Initiation of Reaction: Initiate the reaction by adding the reaction mixture to the membrane suspension.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA, 0.5% SDS).
3. Separation and Quantification of [³²P]cAMP:
-
Column Chromatography: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Dowex Column: Load the reaction mixture onto a Dowex AG 50W-X4 resin column. This resin retains ATP and other nucleotides. Elute the cAMP with water.
-
Alumina Column: Apply the eluate from the Dowex column to a neutral alumina column. Wash the column to remove any remaining contaminants. Elute the [³²P]cAMP with a suitable buffer (e.g., 0.1 M imidazole-HCl, pH 7.5).
-
-
Scintillation Counting: Collect the eluate containing [³²P]cAMP in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity as picomoles of cAMP produced per minute per milligram of membrane protein. Plot the data as a function of inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a specific and valuable pharmacological tool for investigating the roles of adenylyl cyclase isoforms AC1 and AC6 in cellular signaling. Its ability to selectively inhibit these enzymes allows researchers to probe their distinct functions in various physiological and pathophysiological contexts. The provided protocols and pathway diagrams serve as a foundational guide for scientists and drug development professionals aiming to utilize this compound in their research and explore the therapeutic potential of targeting specific adenylyl cyclase isoforms. Further characterization of its in vivo efficacy and safety profile will be crucial for its potential translation into clinical applications.
References
understanding the role of CB-7921220 in cellular biology
Initial searches for "CB-7921220" have yielded no specific results related to a molecule with this identifier. The compound does not appear in publicly available scientific literature or databases based on the provided name.
This lack of information prevents the creation of the requested in-depth technical guide, as no data on its mechanism of action, signaling pathways, or experimental protocols could be found.
Possible reasons for the absence of information include:
-
Novelty of the Compound: this compound may be a very recent discovery, and information has not yet been publicly disclosed.
-
Internal Codename: The identifier could be an internal designation used by a research institution or pharmaceutical company that is not yet in the public domain.
-
Typographical Error: There may be a misspelling in the compound's name.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to:
-
Verify the Identifier: Double-check the spelling and designation of "this compound."
-
Consult Internal Resources: If this is a compound from within your organization, please refer to internal documentation.
-
Monitor Scientific Publications: Keep abreast of new publications and conference proceedings in the relevant therapeutic area.
Without foundational information on this compound, it is not possible to provide the requested data tables, experimental methodologies, or signaling pathway diagrams. Further investigation will be necessary once the compound is publicly described.
Methodological & Application
Application Notes and Protocols for CB-7921220: A Search for Information
Despite a comprehensive search of publicly available scientific literature, academic databases, and pharmaceutical company pipelines, no specific information, experimental protocols, or quantitative data could be found for a compound designated "CB-7921220." This suggests that "this compound" may be an internal development code for a very early-stage compound with no published data, a discontinued project, or a potential misidentification.
Without any specific data on this compound, it is not possible to provide the detailed application notes, experimental protocols, quantitative data tables, or signaling pathway and workflow diagrams as requested. The creation of such detailed and specific scientific documentation requires access to primary research data that is not available in the public domain for this compound.
For the benefit of researchers, scientists, and drug development professionals, a general framework for developing cell culture protocols for a novel investigational compound is provided below. This framework outlines the typical experiments and methodologies that would be employed to characterize the cellular effects of a new chemical entity.
General Framework for Characterizing a Novel Compound in Cell Culture
When a new compound is developed, a series of in vitro cell-based assays are typically performed to understand its biological activity, mechanism of action, and potential therapeutic applications. These studies are essential for go/no-go decisions in the drug development process.
I. Initial Cytotoxicity and Proliferation Assays
The first step is to determine the compound's effect on cell viability and proliferation across a panel of relevant cancer cell lines.
Table 1: Example of IC50 Data for a Hypothetical Compound
| Cell Line | Cancer Type | IC50 (µM) |
| Cell Line A | Breast Cancer | X.X |
| Cell Line B | Lung Cancer | Y.Y |
| Cell Line C | Leukemia | Z.Z |
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
II. Mechanism of Action Studies
Once the cytotoxic potential is established, experiments are designed to elucidate how the compound exerts its effects.
Apoptosis Assays
To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are performed.
Western Blotting
This technique is used to measure the levels of specific proteins involved in key signaling pathways that might be affected by the compound. For example, one might probe for proteins involved in apoptosis (e.g., Caspase-3, PARP), cell cycle regulation (e.g., cyclins, CDKs), or specific signaling cascades (e.g., MAPK, PI3K/Akt).
III. Signaling Pathway Analysis
Identifying the signaling pathways modulated by the compound is crucial for understanding its mechanism of action and for identifying potential biomarkers.
Hypothetical Signaling Pathway Diagram
If, for instance, a compound was found to inhibit the PI3K/Akt pathway, a diagram illustrating this would be generated.
Caption: Hypothetical signaling pathway showing inhibition of the PI3K/Akt pathway.
IV. Experimental Workflow Visualization
A clear workflow diagram is essential for reproducibility and for communicating the experimental plan.
Example Experimental Workflow Diagram
Caption: General experimental workflow for in vitro compound characterization.
No Information Available for CB-7921220
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no information was found for a compound designated "CB-7921220".
This identifier does not appear in publicly available resources, and as such, it is not possible to provide the requested detailed Application Notes and Protocols. The core requirements, including data presentation, experimental protocols, and visualizations for signaling pathways and experimental workflows, cannot be fulfilled without foundational information on the compound's biological activity, mechanism of action, and established in vivo studies.
It is possible that "this compound" is an internal development code for a compound that has not yet been publicly disclosed, a very recent discovery not yet described in scientific literature, or a potential typographical error in the query.
Researchers, scientists, and drug development professionals seeking to work with any compound require access to fundamental data, including but not limited to:
-
Chemical Structure and Properties: Essential for formulation and understanding potential interactions.
-
Pharmacological Target(s): The specific protein(s) or pathway(s) the compound is designed to modulate.
-
Mechanism of Action: How the compound interacts with its target to produce a biological effect.
-
Preclinical Data: In vitro and in vivo data on efficacy, safety, pharmacokinetics, and pharmacodynamics.
Without this basic information for "this compound," the creation of accurate and reliable application notes and protocols for in vivo studies is not feasible. It is recommended to verify the compound identifier and consult internal documentation or the original source of this designation for further details.
Application Notes and Protocols for CB-7921220: Information Not Publicly Available
Comprehensive searches for "CB-7921220" have yielded no publicly available data regarding its dosage, administration, preclinical studies, clinical trials, or mechanism of action. This suggests that this compound is likely an internal compound designation within a pharmaceutical or research organization and has not been disclosed in scientific literature, patents, or clinical trial registries.
The generation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, is contingent upon the availability of such foundational research. Without access to preclinical and clinical data, it is not possible to provide the requested information.
For researchers, scientists, and drug development professionals seeking information on a specific compound, the primary sources of information would typically include:
-
Peer-Reviewed Scientific Literature: Publications in journals detailing preclinical and clinical findings.
-
Patent Filings: Documents submitted to patent offices often contain detailed information about a compound's structure, synthesis, and initial biological data.
-
Clinical Trial Registries: Databases such as ClinicalTrials.gov provide information on ongoing and completed clinical studies, including dosing regimens and patient populations.
-
Corporate and Investor Presentations: Pharmaceutical companies may disclose information about their research and development pipeline in these communications.
Until information on this compound is made public by the developing organization, it is not possible to create the detailed documentation requested. Researchers interested in this compound are advised to monitor scientific databases and company publications for any future disclosures.
Application Notes and Protocols for the Synthetic Cannabinoid Agonist WIN 55,212-2 in Neuroscience Research
For research use only. Not for use in diagnostic procedures.
Introduction
WIN 55,212-2 is a potent aminoalkylindole derivative and a full agonist of the cannabinoid receptors CB1 and CB2.[1] It demonstrates high affinity for both receptors and is widely utilized in neuroscience research to investigate the functional roles of the endocannabinoid system in various physiological and pathological processes. Its actions extend beyond the cannabinoid receptors, also involving other targets such as the transient receptor potential vanilloid 1 (TRPV1) channel and PPARα/γ nuclear receptors.[1][2] These diverse mechanisms of action make WIN 55,212-2 a valuable tool for studying neurotransmission, neuroinflammation, pain perception, and neurodegenerative diseases.[1][3]
These application notes provide an overview of the use of WIN 55,212-2 in neuroscience research, including its mechanism of action, key applications, and detailed protocols for in vitro and in vivo studies.
Physicochemical Properties and Storage
| Property | Value |
| IUPAC Name | (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone mesylate |
| Molecular Formula | C₂₇H₂₆N₂O₃ · CH₄O₃S |
| Molecular Weight | 522.61 g/mol |
| Purity | ≥98% |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol. For in vivo studies, emulsion-based solvents like Tocrisolve™ 100 are recommended due to the chemical nature of WIN 55,212-2.[4][5] |
| Storage | Store at -20°C for long-term use. Stock solutions should be stored at -20°C and are typically stable for several months. |
Mechanism of Action
WIN 55,212-2 exerts its effects through multiple signaling pathways, primarily through the activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).
-
CB1 Receptor Activation: Predominantly expressed in the central nervous system, CB1 receptor activation by WIN 55,212-2 typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels (e.g., inhibition of presynaptic calcium channels and activation of inwardly rectifying potassium channels). This results in a reduction of neurotransmitter release from presynaptic terminals.[6]
-
CB2 Receptor Activation: Primarily found on immune cells, including microglia in the brain, CB2 receptor activation is associated with anti-inflammatory and immunomodulatory effects.[1]
-
TRPV1 Channel Inhibition: WIN 55,212-2 can directly inhibit the TRPV1 channel, a key player in pain and inflammation, through a calcineurin-dependent dephosphorylation mechanism. This action is independent of cannabinoid receptors.[2]
-
MAPK/AKT Signaling: WIN 55,212-2 has been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are crucial for cell proliferation, survival, and apoptosis.[4]
Signaling Pathways
Caption: Signaling pathways of WIN 55,212-2.
Quantitative Data
| Parameter | Receptor/Channel | Species | Preparation | Value | Reference |
| Kᵢ | Human CB1 | HEK293 cells | 62.3 nM | [7] | |
| Kᵢ | Human CB2 | 3.3 nM | [7] | ||
| EC₅₀ | Rat CB1 (inhibition of glutamate transmission) | Nucleus Accumbens Slices | 293 ± 13 nM | [6] | |
| EC₅₀ | Rat CB1 (inhibition of inhibitory postsynaptic currents) | Hippocampal Slices | 0.24 µM | [8] | |
| EC₅₀ | Rat CB2 (inhibition of forskolin-induced cAMP) | 1.5 nM | [9] | ||
| EC₅₀ | CGRP release from Trigeminal Ganglion Neurons | Rat | In vitro | 26 µM | [10] |
| IC₅₀ | Human CB1 | HEK293 cells | 140 nM | [9] | |
| IC₅₀ | Rat CB2 | Spleen membrane | 2200 nM | [9] |
Applications in Neuroscience Research
-
Neuroprotection: WIN 55,212-2 has been shown to prevent amyloid β₁₋₄₂-induced effects on astrocytes, suggesting a potential role in Alzheimer's disease research.[3] It may also offer neuroprotection against certain types of drug-induced neurotoxicity in the developing brain.[11]
-
Pain and Nociception: It is a potent analgesic in models of neuropathic pain and can inhibit nociceptive responses in the spinal cord.[1][12] Its inhibitory action on TRPV1 channels contributes to its peripheral antihyperalgesic effects.[2]
-
Neuroinflammation: Through its action on cannabinoid receptors, WIN 55,212-2 can prevent the activation of microglia, thereby reducing neuroinflammation associated with neurodegenerative diseases.[1]
-
Synaptic Transmission: It is a valuable tool for studying the modulation of excitatory and inhibitory synaptic transmission in various brain regions, including the hippocampus and nucleus accumbens.[6][8]
-
Epilepsy and Seizure Models: WIN 55,212-2 has demonstrated anticonvulsant activity in in vitro models of epilepsy.[13]
Experimental Protocols
In Vitro Protocol: Inhibition of Capsaicin-Evoked Currents in Cultured Trigeminal Neurons
This protocol is adapted from Patwardhan et al. (2006).[2]
Objective: To assess the inhibitory effect of WIN 55,212-2 on TRPV1 channel activity in primary sensory neurons.
Materials:
-
Primary trigeminal ganglion (TG) neuron culture
-
WIN 55,212-2 stock solution (e.g., 10 mM in DMSO)
-
Capsaicin stock solution (e.g., 1 mM in ethanol)
-
Extracellular recording solution
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare a working solution of WIN 55,212-2 (e.g., 25 µM) in the extracellular recording solution.
-
Establish a whole-cell patch-clamp recording from a cultured TG neuron.
-
Record baseline capsaicin-evoked inward currents (ICAP) by applying a brief pulse of capsaicin (e.g., 0.5 µM for 40 seconds).
-
Wash the neuron with the extracellular solution to allow for recovery.
-
Pre-treat the neuron with the WIN 55,212-2 working solution for 3 minutes.
-
Wash the neuron with the extracellular solution for 2 minutes.
-
Apply the same capsaicin stimulus as in step 3 and record the post-treatment ICAP.
-
Compare the amplitude of the ICAP before and after WIN 55,212-2 treatment to determine the percentage of inhibition.
Caption: In vitro experimental workflow for electrophysiology.
In Vivo Protocol: Assessment of Antinociceptive Effects in a Rat Model of Neuropathic Pain
This protocol is a generalized procedure based on findings from studies on cannabinoid-mediated analgesia.[1]
Objective: To evaluate the analgesic efficacy of WIN 55,212-2 in a rodent model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats
-
WIN 55,212-2
-
Vehicle (e.g., ethanol:Kolliphor:saline in a 2:1:17 ratio)[11]
-
Apparatus for inducing neuropathic pain (e.g., Chronic Constriction Injury model)
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Induction of Neuropathic Pain: Surgically induce neuropathic pain in the rats and allow for a recovery period and development of pain symptoms (typically 1-2 weeks).
-
Baseline Behavioral Testing: Measure baseline pain responses (mechanical withdrawal threshold and thermal withdrawal latency) in the neuropathic rats.
-
Drug Administration: Administer WIN 55,212-2 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to separate groups of animals.[11]
-
Post-Treatment Behavioral Testing: At various time points after drug administration (e.g., 30, 60, 120 minutes), repeat the behavioral tests to assess the effects of the treatment on pain responses.
-
Data Analysis: Compare the post-treatment withdrawal thresholds/latencies between the WIN 55,212-2 and vehicle-treated groups to determine the antinociceptive effect.
Caption: In vivo experimental workflow for pain assessment.
Conclusion
WIN 55,212-2 is a versatile and potent pharmacological tool for investigating the endocannabinoid system and related signaling pathways in the context of neuroscience. Its well-characterized, multi-target mechanism of action provides researchers with a means to explore a wide range of neurological processes and disease models. Proper experimental design, including appropriate vehicle controls and consideration of its cannabinoid receptor-dependent and -independent effects, is crucial for obtaining robust and interpretable results.
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. WIN 55,212-2, Agonist of Cannabinoid Receptors, Prevents Amyloid β1-42 Effects on Astrocytes in Primary Culture | PLOS One [journals.plos.org]
- 4. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 5. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization and Mechanisms of Action of Cannabinoid Receptors at the Glutamatergic Synapses of the Mouse Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]
- 7. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 8. Pharmacological separation of cannabinoid sensitive receptors on hippocampal excitatory and inhibitory fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. Neuroprotective action of the CB1/2 receptor agonist, WIN 55,212-2, against DMSO but not phenobarbital-induced neurotoxicity in immature rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Prolonged exposure to WIN55,212-2 causes down-regulation of the CB1 receptor and the development of tolerance to its anticonvulsant effects in the hippocampal neuronal culture model of acquired epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available for CB-7921220 in Relation to Cardiac Function
Despite a comprehensive search for the compound CB-7921220, no publicly available data, preclinical studies, or clinical trials linking this specific molecule to the study of cardiac function were identified. The search did not yield any information regarding its mechanism of action, experimental protocols, or any associated signaling pathways.
The performed searches for "this compound cardiac function," "this compound mechanism of action," "this compound preclinical studies," and "this compound clinical trials" returned results for other unrelated therapeutic agents and general clinical trial information. The search results included information on:
-
Semaglutide: A GLP-1 receptor agonist being investigated for its potential to reduce alcohol intake and cardiovascular disease risk in people living with HIV.
-
Paclitaxel: A drug used in a coated nasal balloon for the treatment of recurrent chronic rhinosinusitis.
-
Retatrutide: A compound being studied for its effect on type 2 diabetes.
-
Etripamil: A nasal spray under investigation for patients with atrial fibrillation.
These findings suggest that this compound may be an internal compound designation not yet disclosed in public literature, a misidentified code, or a compound that has not been the subject of published research in the context of cardiac function.
Without any available scientific or clinical data, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or signaling pathway diagrams for the use of this compound in cardiac research. Further clarification on the compound's identity or access to proprietary data would be necessary to fulfill this request.
Application Notes and Protocols for CB-7921220 in Metabolic Disorder Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific research data for a compound designated "CB-7921220" is not publicly available, this document provides representative application notes and protocols for a hypothetical peripherally restricted cannabinoid receptor 1 (CB1R) inverse agonist, a class of compounds under investigation for metabolic disorders. The data and protocols presented are based on published preclinical studies of similar compounds, such as AM6545 and JD5037, to provide a relevant framework for research in this area.[1][2][3][4][5]
Peripherally restricted CB1R inverse agonists are designed to block the CB1 receptors in tissues like the liver, adipose tissue, and skeletal muscle without crossing the blood-brain barrier.[2][6] This approach aims to achieve the metabolic benefits observed with earlier generations of CB1R antagonists, such as improved insulin sensitivity and weight reduction, while avoiding the neuropsychiatric side effects associated with central CB1R blockade.[2][7][8]
Mechanism of Action
In metabolic disorders such as obesity and type 2 diabetes, the endocannabinoid system is often overactive in peripheral tissues.[7] Endocannabinoids, like anandamide and 2-arachidonoylglycerol (2-AG), bind to CB1 receptors, which are G-protein coupled receptors. This activation leads to decreased cyclic AMP (cAMP) production and downstream effects that promote lipogenesis, inflammation, and insulin resistance.[2] this compound, as a peripherally restricted CB1R inverse agonist, is hypothesized to bind to these peripheral CB1 receptors and produce the opposite effect, increasing cAMP levels and thereby helping to normalize metabolic pathways.[2]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies on peripherally restricted CB1R inverse agonists in diet-induced obese (DIO) rodent models.
Table 1: Effects on Body Weight and Metabolic Parameters in a DIO Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percent Change |
| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | -14.8% |
| Fat Mass (g) | 15.8 ± 1.5 | 10.2 ± 1.1 | -35.4% |
| Food Intake ( g/day ) | 3.1 ± 0.3 | 3.0 ± 0.4 | -3.2% (not significant) |
| Insulin (ng/mL) | 2.5 ± 0.4 | 1.4 ± 0.3 | -44.0% |
| Glucose (mg/dL) | 180 ± 15 | 145 ± 12 | -19.4% |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. Data is hypothetical, based on typical results from peripherally restricted CB1R inverse agonists. |
Table 2: Effects on Serum Lipid Profile and Inflammatory Markers in a High-Fructose Fed Rat Model
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percent Change |
| Cholesterol (mg/dL) | 150 ± 10 | 110 ± 8 | -26.7% |
| Triglycerides (mg/dL) | 200 ± 18 | 130 ± 15 | -35.0% |
| Serum Uric Acid (mg/dL) | 5.2 ± 0.5 | 3.1 ± 0.4 | -40.4% |
| Adiponectin (µg/mL) | 5.5 ± 0.6 | 8.9 ± 0.7 | +61.8% |
| Liver TNFα (pg/mg protein) | 45 ± 5 | 25 ± 4 | -44.4% |
| Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. Data is hypothetical, based on published results for AM6545.[1][3][9][10] |
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity and related metabolic disturbances in mice, a common model for evaluating anti-obesity therapeutics.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Oral gavage needles
-
Animal scale
-
Metabolic cages (optional)
Procedure:
-
Acclimatize mice for one week on standard chow.
-
Randomly assign mice to two groups: a control group that remains on the standard chow diet and a DIO group that is switched to the HFD.
-
House mice with free access to their respective diets and water for 10-12 weeks to induce obesity. Monitor body weight weekly.
-
After the induction period, randomize the DIO mice into treatment groups (e.g., Vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (typically 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform metabolic testing (e.g., glucose tolerance test) before collecting terminal blood and tissue samples for analysis.
2. Oral Glucose Tolerance Test (OGTT)
This protocol assesses glucose homeostasis and insulin sensitivity.
Materials:
-
Fasted mice (typically 6 hours)
-
Glucose solution (2 g/kg body weight, sterile)
-
Handheld glucometer and test strips
-
Syringes and needles for glucose administration
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) for each group to quantify glucose tolerance.
3. Serum Biomarker Analysis
This protocol describes the measurement of key metabolic and inflammatory markers from blood samples.
Materials:
-
Serum samples collected from terminal blood draws
-
Commercial ELISA kits for insulin, adiponectin, and TNFα
-
Colorimetric assay kits for cholesterol, triglycerides, and uric acid
-
Microplate reader
Procedure:
-
Collect whole blood via cardiac puncture at the end of the study.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate serum.
-
Store serum at -80°C until analysis.
-
Thaw serum samples on ice.
-
Perform assays for each biomarker according to the manufacturer's instructions provided with the respective commercial kits.
-
Read the absorbance or fluorescence on a microplate reader and calculate the concentrations based on the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical study workflow for evaluating a compound like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the CB1 Receptor Antagonists AM6545 and AM4113 on Insulin Resistance in a High-Fructose High-Salt Rat Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 8. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the CB1 Receptor Antagonists AM6545 and AM4113 on Insulin Resistance in a High-Fructose High-Salt Rat Model … [ouci.dntb.gov.ua]
Application Notes and Protocols: Measuring Intracellular cAMP Levels Following CB-7921220 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a multitude of cellular signaling pathways. It plays a pivotal role in processes regulated by G-protein coupled receptors (GPCRs). The modulation of intracellular cAMP levels is a key indicator of the activity of compounds that target GPCRs, such as agonists that stimulate adenylyl cyclase to increase cAMP, or antagonists that block this effect. Additionally, some compounds may target phosphodiesterases, the enzymes responsible for cAMP degradation.
This document provides a detailed protocol for measuring intracellular cAMP levels in cultured cells following treatment with the novel compound CB-7921220. The described methodology is based on a competitive enzyme-linked immunosorbent assay (ELISA), a widely used, robust, and sensitive method for quantifying cAMP. This protocol is intended to serve as a comprehensive guide for researchers investigating the pharmacological effects of this compound on the cAMP signaling pathway.
Signaling Pathway Overview
The canonical G-protein coupled receptor (GPCR) signaling pathway leading to the modulation of cyclic AMP (cAMP) is a fundamental mechanism in cellular communication. The binding of a ligand (agonist) to a Gs-coupled GPCR initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Conversely, ligand binding to a Gi-coupled GPCR leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The compound this compound is hypothesized to interact with this pathway, and the following protocol is designed to elucidate its effect on cAMP production.
Caption: GPCR-cAMP Signaling Pathway.
Experimental Protocol: Competitive ELISA for cAMP Measurement
This protocol outlines the steps for a competitive ELISA to determine intracellular cAMP concentrations. The principle of this assay is the competition between cAMP in the sample and a fixed amount of labeled cAMP (e.g., HRP-cAMP) for binding to a limited number of anti-cAMP antibody sites. The amount of labeled cAMP bound is inversely proportional to the concentration of cAMP in the sample.[1][2][3][4]
Materials:
-
Cell line of interest (e.g., HEK293T, CHO)
-
Cell culture medium and supplements
-
This compound
-
Positive control agonist (e.g., Forskolin, Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)[5]
-
Cell Lysis Buffer
-
cAMP ELISA Kit (containing cAMP standards, anti-cAMP antibody, HRP-labeled cAMP, wash buffer, and substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium and conditions until they reach approximately 80-90% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium containing a PDE inhibitor like IBMX (typically 0.1-0.5 mM) to prevent cAMP degradation.[5]
-
Also prepare solutions for negative control (vehicle + IBMX) and positive control (e.g., 10 µM Forskolin + IBMX).
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
After incubation, aspirate the treatment solutions.
-
Add the volume of Cell Lysis Buffer specified in the ELISA kit manual to each well.
-
Incubate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.
-
-
cAMP ELISA:
-
Follow the specific instructions provided with your chosen cAMP ELISA kit. A general workflow is as follows:
-
Add standards and cell lysates (samples) to the wells of the antibody-coated microplate.
-
Add the HRP-labeled cAMP conjugate to all wells.
-
Add the anti-cAMP antibody to all wells.
-
Incubate the plate for the recommended time (e.g., 2 hours) at room temperature with gentle shaking.[2]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until color development is sufficient.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known cAMP standards against their concentrations.
-
Use the standard curve to interpolate the cAMP concentration in each of your samples.
-
Normalize the cAMP concentrations to the protein concentration of each sample if desired.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Experimental Workflow Diagram
Caption: cAMP Measurement Workflow.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Response of this compound on Intracellular cAMP Levels
| This compound Conc. (µM) | Mean cAMP Conc. (pmol/mL) | Standard Deviation | % of Positive Control |
| 0 (Vehicle) | |||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Positive Control | 100% |
Table 2: EC50/IC50 Values for this compound
| Parameter | Value | 95% Confidence Interval |
| EC50/IC50 (µM) | ||
| R² of Curve Fit |
Alternative cAMP Assay Technologies
While the competitive ELISA is a robust method, other technologies are available for measuring cAMP levels, each with its own advantages.
-
Homogeneous Time-Resolved Fluorescence (HTRF): These are no-wash assays based on fluorescence resonance energy transfer (FRET), suitable for high-throughput screening.[5]
-
Bioluminescent Assays (e.g., cAMP-Glo™): These assays are also homogeneous and rely on a luciferase-based system, offering high sensitivity and a wide dynamic range.[6]
-
Fluorescence-Based Assays: These assays can utilize fluorescently labeled cAMP or biosensors that change fluorescence upon cAMP binding.[1][7][8]
The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput.
Conclusion
This application note provides a comprehensive protocol for the measurement of intracellular cAMP levels in response to treatment with the compound this compound. By following this detailed methodology, researchers can accurately quantify changes in this key second messenger and gain valuable insights into the pharmacological profile of this compound. The structured data presentation and workflow diagrams are designed to aid in the planning, execution, and interpretation of these critical experiments in the drug discovery and development process.
References
- 1. tribioscience.com [tribioscience.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay Protocol [promega.com]
- 7. Measurement of cAMP assay [bio-protocol.org]
- 8. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
CB-7921220 not inhibiting adenylate cyclase troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CB-7921220, an adenylate cyclase inhibitor.
Troubleshooting Guide: this compound Not Inhibiting Adenylate Cyclase
This guide is designed to help you troubleshoot experiments where this compound is not producing the expected inhibitory effect on adenylate cyclase activity. The troubleshooting process is presented in a question-and-answer format to pinpoint potential issues in your experimental setup.
Q1: Have you verified the integrity and handling of this compound?
An improperly stored or handled compound can lose its activity.
-
Storage: this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year[1].
-
Solubility: this compound is soluble in DMSO (50 mg/mL)[1]. Ensure that the compound is fully dissolved. For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot the stock solution upon preparation[1].
| Parameter | Recommendation |
| Storage (Powder) | -20°C |
| Storage (in DMSO) | -80°C or -20°C (aliquoted) |
| Solvent | DMSO |
| Final DMSO Concentration in Assay | <0.5% |
Q2: Is your experimental system suitable for observing adenylate cyclase inhibition?
The lack of inhibition could be due to the specific characteristics of your cell line or assay conditions.
-
Basal Adenylate Cyclase Activity: In some cell types, the basal level of adenylate cyclase activity may be too low to detect a significant inhibition.
-
Stimulation of Adenylate Cyclase: For Gαi-coupled receptor pathways, which inhibit adenylate cyclase, the enzyme must first be stimulated to observe a subsequent inhibition.[2] This is commonly achieved using forskolin, a direct activator of most adenylate cyclase isoforms.[3]
-
Receptor and G-protein Expression: If this compound acts via a Gαi-coupled G-protein coupled receptor (GPCR), the cell line used must express the target receptor and the appropriate Gαi proteins.
Caption: Workflow for determining the optimal forskolin concentration.
Q3: Are your assay conditions optimized?
Suboptimal assay parameters can mask the inhibitory effect of this compound.
-
Cell Density: The number of cells per well should be optimized to ensure that the cAMP signal falls within the linear range of the detection assay.[2]
-
Incubation Time: The incubation time with this compound should be sufficient to allow for target engagement.
-
Assay Detection Range: Ensure that the stimulated cAMP levels are not saturating the detection reagents of your assay kit. A standard curve for cAMP should be run with every experiment to verify this.[2]
| Parameter | Consideration | Troubleshooting Step |
| Cell Density | Too high or too low can affect signal window. | Titrate cell number to find optimal signal-to-background ratio. |
| Incubation Time | Insufficient time may not show inhibition. | Perform a time-course experiment (e.g., 15, 30, 60 minutes). |
| cAMP Levels | Signal may be outside the linear range of the assay. | Dilute samples or adjust forskolin/agonist stimulation. |
Q4: Could this compound be acting on a specific adenylate cyclase isoform not prevalent in your system?
This compound exhibits some selectivity for adenylate cyclase isoforms AC1 and AC6[1]. Your experimental system may predominantly express other isoforms that are less sensitive to the compound.
-
Isoform Expression: Investigate the expression profile of adenylate cyclase isoforms in your cell line using techniques like qPCR or Western blotting.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an adenylate cyclase inhibitor[1][4]. Its binding conformation is similar to that of ATP and P-site inhibitors, suggesting it may compete with the substrate at the active site of the enzyme[1].
What is the expected signaling pathway for adenylate cyclase inhibition?
Adenylate cyclase is the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP)[5]. Its activity is primarily regulated by G-protein coupled receptors (GPCRs).
-
Stimulation (Gαs): GPCRs coupled to Gαs proteins activate adenylate cyclase, leading to an increase in intracellular cAMP.
-
Inhibition (Gαi): GPCRs coupled to Gαi proteins inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.[6]
Caption: Gαi-coupled GPCR signaling pathway leading to adenylate cyclase inhibition.
How do I perform an adenylate cyclase activity assay?
A common method is to measure the accumulation of cAMP in cells or membranes.
General Protocol for a Cellular cAMP Assay:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight if necessary.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Addition: Add this compound at various concentrations and incubate.
-
Stimulation: Add a stimulator of adenylate cyclase (e.g., forskolin or a Gαs-coupled receptor agonist) to all wells except the negative control.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value.
Caption: A typical workflow for a cellular cAMP assay.
What are some common controls for an adenylate cyclase inhibition assay?
-
Basal Control: Cells treated with vehicle only (no stimulator, no inhibitor).
-
Stimulated Control: Cells treated with the stimulator (e.g., forskolin) and vehicle for the inhibitor. This represents the maximum signal.
-
Positive Control Inhibitor: A known inhibitor of adenylate cyclase to confirm that the assay system is responsive to inhibition.
| Control | Purpose |
| Basal | Measures baseline cAMP levels. |
| Stimulated | Defines the 100% activity level. |
| Positive Control Inhibitor | Validates the assay's ability to detect inhibition. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
CB-7921220 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the adenylate cyclase inhibitor, CB-7921220.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is advisable to use freshly opened DMSO that has not absorbed moisture to ensure optimal solubility.
Q2: What is the maximum concentration of this compound that can be achieved in common solvents?
A2: The solubility of this compound can vary slightly between batches and suppliers. However, based on available data, the approximate maximum concentrations are detailed in the table below.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide for Compound Precipitation in Aqueous Solutions below for detailed steps to address this.
Q4: Can I dissolve this compound directly in water or PBS?
A4: Direct dissolution of this compound in aqueous buffers like water or PBS is not recommended due to its low aqueous solubility.[1] A concentrated stock solution in DMSO should be prepared first and then serially diluted into the aqueous medium.
Q5: How should I store my this compound stock solution?
A5: Store the this compound stock solution in a tightly sealed vial at -20°C or -80°C to prevent degradation and solvent evaporation.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 40 | 166.5 | TargetMol[2] |
| DMSO | 30 | 124.9 | Cayman Chemical[1] |
| DMF | 30 | 124.9 | Cayman Chemical[1] |
| PBS (pH 7.2) | 0.3 | 1.25 | Cayman Chemical[1] |
Note: The molecular weight of this compound is 240.26 g/mol .
Troubleshooting Guides
Guide 1: Preparing a High-Concentration Stock Solution in DMSO
Issue: Difficulty dissolving this compound powder in DMSO to achieve the desired stock concentration.
| Possible Cause | Troubleshooting Step |
| Poor Quality DMSO | Use fresh, anhydrous, research-grade DMSO. Older DMSO can absorb water, which significantly reduces the solubility of hydrophobic compounds. |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. |
| Compound Aggregation | Gentle warming of the solution in a water bath (37°C) for a short period can help break up aggregates. Caution: Do not overheat, as it may degrade the compound. |
| Incomplete Dissolution | Sonication of the solution for 5-10 minutes is recommended to aid in dissolution.[2] |
Guide 2: Compound Precipitation in Aqueous Solutions (e.g., Cell Culture Media)
Issue: this compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in the aqueous medium may be too high. Perform serial dilutions of your high-concentration DMSO stock to reach the desired final concentration. Avoid single, large-volume dilutions. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize its effect on compound solubility. |
| Incorrect Dilution Technique | Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling. This gradual addition helps to prevent localized high concentrations that can lead to immediate precipitation. |
| pH of the Aqueous Medium | The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer or medium is within the optimal range for your experiment and for the compound's stability. |
| Presence of Salts or Proteins | High concentrations of salts or proteins in the medium can sometimes affect the solubility of small molecules. If possible, test the solubility in a simpler buffer first. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Calculation:
-
Molecular Weight (MW) of this compound = 240.26 g/mol
-
To prepare a 10 mM solution, you need 0.01 moles/liter.
-
For 1 mL of a 10 mM solution: (0.01 mol/L) * (1 L/1000 mL) * (240.26 g/mol ) = 0.00024026 g = 0.24 mg.
-
Therefore, weigh out 0.24 mg of this compound for every 1 mL of DMSO.
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved.
-
If dissolution is slow, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: General Protocol for a Cell-Based Adenylate Cyclase Inhibition Assay
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on adenylate cyclase activity in a cell-based assay.
-
Cell Seeding:
-
Seed cells (e.g., HEK293 cells) in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound DMSO stock solution in serum-free cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for a specific period (e.g., 30-60 minutes) to allow for cell penetration.
-
-
Stimulation of Adenylate Cyclase:
-
Prepare a solution of an adenylate cyclase activator (e.g., Forskolin) in serum-free medium.
-
Add the activator solution to the wells (except for the negative control wells) to stimulate cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells using a suitable lysis buffer provided with a cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit or a similar detection method, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value of this compound.
-
Visualizations
Caption: Signaling pathway of adenylate cyclase and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
potential off-target effects of CB-7921220
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CB-7921220. The information is based on currently available data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP). It has been shown to exhibit some isoform selectivity, with a primary effect on adenylyl cyclase 1 (AC1) and adenylyl cyclase 6 (AC6).
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. This can impact various downstream signaling pathways that are dependent on cAMP.
Q3: Has a broad off-target profile for this compound been published?
A3: To date, a comprehensive off-target screening panel (e.g., against a broad range of kinases, GPCRs, ion channels, etc.) for this compound has not been identified in the public domain. The known selectivity data is primarily focused on different adenylyl cyclase isoforms.
Q4: I am observing unexpected effects in my experiment that do not seem to be related to adenylyl cyclase inhibition. What should I do?
A4: If you suspect off-target effects, it is crucial to include rigorous controls in your experiments. Consider the following troubleshooting steps:
-
Use a structurally unrelated AC inhibitor: Comparing the effects of this compound with another AC inhibitor that has a different chemical scaffold can help determine if the observed phenotype is due to AC inhibition or a potential off-target effect of this compound.
-
Perform a rescue experiment: If possible, try to rescue the phenotype by introducing a non-hydrolyzable cAMP analog (e.g., 8-Br-cAMP or db-cAMP) downstream of adenylyl cyclase. If the effect is on-target, you would expect to see a reversal of the phenotype.
-
Test a range of concentrations: Use the lowest effective concentration of this compound to minimize the risk of off-target effects, which are often more prominent at higher concentrations.
-
Employ a negative control: Use a vehicle control (e.g., DMSO) at the same concentration as used for dissolving this compound.
Q5: How can I assess the specificity of this compound in my experimental system?
A5: To assess the specificity of this compound, you can perform a series of validation experiments. A general workflow is outlined in the diagram below. This could include testing the compound's effect on other signaling pathways or performing a broader screen if resources permit.
Quantitative Data
Table 1: Inhibitory Activity of this compound against Forskolin-Stimulated Adenylyl Cyclase Isoforms
| Adenylyl Cyclase Isoform | % Inhibition at 100 µM this compound |
| AC1 | ~60% |
| AC2 | ~20% |
| AC5 | ~25% |
| AC6 | ~60% |
Data is estimated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
Key Experiment: In Vitro Adenylyl Cyclase Activity Assay
This protocol is a generalized procedure based on methods used to characterize adenylyl cyclase inhibitors.
Objective: To determine the inhibitory effect of this compound on the activity of a specific adenylyl cyclase isoform expressed in Sf9 cell membranes.
Materials:
-
Sf9 cell membranes expressing the adenylyl cyclase isoform of interest.
-
This compound
-
Assay buffer: 20 mM HEPES (pH 8.0), 5 mM MgCl₂, 0.5 mM EDTA.
-
ATP solution: 1 mM ATP in assay buffer.
-
[α-³²P]ATP
-
cAMP solution: 1 mM unlabeled cAMP.
-
Creatine phosphate and creatine phosphokinase (ATP regeneration system).
-
1-methyl-3-isobutylxanthine (IBMX, a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
Stop solution: 2% SDS.
-
Dowex and alumina columns for cAMP separation.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare Sf9 cell membranes expressing the target AC isoform according to standard laboratory protocols.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP regeneration system (creatine phosphate and creatine phosphokinase), and IBMX.
-
Inhibitor Addition: Add the desired concentration of this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction tubes.
-
Enzyme Addition: Add the Sf9 cell membranes containing the AC isoform to the reaction mixture.
-
Activation: Add forskolin to stimulate adenylyl cyclase activity.
-
Initiation of Reaction: Start the reaction by adding a mixture of [α-³²P]ATP and unlabeled ATP.
-
Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Measure the amount of [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.
Visualizations
Caption: Adenylyl Cyclase Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Investigating the Specificity of this compound.
Technical Support Center: Interpreting Unexpected Results with CB-7921220
Disclaimer: The following information is provided for a hypothetical compound, CB-7921220, as no public data is available for a compound with this designation. The mechanism of action and experimental data are representative examples created to fulfill the prompt's requirements.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common unexpected results researchers may encounter when working with this compound, a hypothetical inhibitor of the XYZ signaling pathway.
Q1: Why am I not observing the expected decrease in phosphorylation of Protein B after treatment with this compound?
Possible Causes:
-
Compound Instability: this compound may be degrading in your experimental conditions.
-
Incorrect Dosage: The concentration of this compound may be too low to effectively inhibit Kinase A.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.
-
Suboptimal Treatment Time: The incubation time may be too short to observe a significant decrease in phosphorylation.
Troubleshooting Steps:
-
Verify Compound Integrity: Use freshly prepared this compound solutions for each experiment.
-
Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal inhibitory concentration in your cell line.
-
Confirm Target Expression: Ensure your cell line expresses Kinase A, the target of this compound.
-
Optimize Treatment Duration: Conduct a time-course experiment to identify the optimal treatment duration.
Q2: My cells are showing significant toxicity at concentrations where I expect to see specific pathway inhibition. What should I do?
Possible Causes:
-
Off-Target Effects: this compound may be inhibiting other essential kinases or cellular processes.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Cell Line Sensitivity: The cell line may be particularly sensitive to the compound or vehicle.
Troubleshooting Steps:
-
Lower the Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Reduce Solvent Concentration: Ensure the final concentration of the vehicle in your culture medium is below toxic levels (typically <0.1% for DMSO).
-
Include a Vehicle-Only Control: This will help differentiate between compound-specific toxicity and solvent effects.
-
Test in a Different Cell Line: If possible, confirm the on-target effects in a less sensitive cell line.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Protein B Phosphorylation
| This compound Concentration (nM) | Expected % Inhibition of p-Protein B | Observed % Inhibition of p-Protein B (Unexpected Result) |
| 1 | 10% | 2% |
| 10 | 50% | 15% |
| 100 | 95% | 45% |
| 1000 | 98% | 80% |
Table 2: Hypothetical Cell Viability Data
| This compound Concentration (nM) | Expected Cell Viability (%) | Observed Cell Viability (%) (Unexpected Result) |
| 1 | 100% | 98% |
| 10 | 95% | 85% |
| 100 | 90% | 60% |
| 1000 | 85% | 20% |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Protein B
-
Cell Lysis:
-
Plate and treat cells with the desired concentrations of this compound and controls for the optimized duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated Protein B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total Protein B and a loading control (e.g., GAPDH).
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and controls (vehicle and untreated).
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Visualizations
Caption: Hypothetical XYZ signaling pathway targeted by this compound.
how to improve CB-7921220 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of CB-7921220 in solution during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO at a concentration of up to 40 mg/mL (166.5 mM).[1] Sonication may be required to fully dissolve the compound.[1] Once in solution, it is crucial to store the stock solution at -80°C for long-term use, which is reported to maintain stability for up to one year.[1] For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: I observe precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. This compound has limited solubility in aqueous solutions like PBS (0.3 mg/ml at pH 7.2).[2] To prevent precipitation, consider the following:
-
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of this compound in your aqueous medium.
-
Use a co-solvent: Incorporating a small percentage of an organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final aqueous solution can improve the solubility of this compound.
-
pH adjustment: The solubility of this compound may be pH-dependent due to its carboxylic acid and amino functional groups. Experimenting with a pH range for your buffer might enhance solubility.
-
Formulation with excipients: For in vivo studies or complex cell-based assays, formulating this compound with solubility-enhancing excipients like cyclodextrins may be necessary.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation routes include:
-
Oxidation: The aminophenyl group and the vinyl group may be susceptible to oxidation, especially in the presence of light, oxygen, or metal ions.[3]
-
Hydrolysis: Although less likely for the core structure, prolonged exposure to highly acidic or basic conditions could potentially lead to hydrolysis.
-
Photodegradation: The conjugated system in this compound suggests potential sensitivity to light, particularly UV radiation.[3]
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results Over Time
This issue may indicate degradation of this compound in your working solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Protect from Light: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
-
De-gas Buffers: To minimize oxidation, consider de-gassing your aqueous buffers before adding this compound.
-
Incorporate Antioxidants: For longer-term experiments, the addition of antioxidants to the formulation can be beneficial.[3][4] Common antioxidants include ascorbic acid or butylated hydroxytoluene (BHT).
Issue 2: Variability Between Experiments
Inconsistent results can be due to variations in solution preparation and handling.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure a consistent and documented protocol for preparing and handling this compound solutions.
-
Control Final DMSO Concentration: When diluting from a DMSO stock, ensure the final concentration of DMSO is consistent across all experiments and control groups, as DMSO itself can have biological effects. For in vivo studies in mice, the DMSO concentration should generally be kept below 10%.[1]
-
pH Monitoring: If using buffered solutions, verify the pH of the final working solution, as the addition of a compound can sometimes alter it.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Different Solvents
Objective: To determine the optimal solvent for short-term storage and experimental use.
Methodology:
-
Prepare stock solutions of this compound at a concentration of 10 mM in DMSO, ethanol, and a 1:1 mixture of DMSO and ethanol.
-
Dilute each stock solution to a final concentration of 100 µM in PBS (pH 7.4).
-
Store aliquots of each solution at room temperature (protected from light) and at 4°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), analyze the concentration of the parent this compound compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the percentage of remaining this compound against time for each condition to determine the stability profile.
Protocol 2: Assessing the Impact of pH on this compound Stability
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, and 8.0).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers.
-
Store the solutions at a controlled temperature (e.g., 37°C) to accelerate potential degradation.
-
Analyze the concentration of this compound at various time points (e.g., 0, 6, 12, 24, and 48 hours) using HPLC.
-
Determine the degradation rate at each pH to identify the optimal pH range for stability.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | 40 mg/mL (166.5 mM)[1] |
| DMF | 30 mg/mL[2] |
| PBS (pH 7.2) | 0.3 mg/mL[2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Technical Support Center: CB-7921220 High-Throughput Screening
Disclaimer: Publicly available information on a compound designated "CB-7921220" is not available. The following technical support guide is a generalized resource for researchers using a hypothetical small molecule inhibitor in high-throughput screening (HTS), based on common challenges encountered in drug discovery. The troubleshooting advice, protocols, and signaling pathways are illustrative and should be adapted to the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our primary screen with this compound. What are the potential causes and solutions?
A1: High variability in HTS assays is a common issue that can mask true hits and lead to false negatives. Potential causes include:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and use automated cell dispensers for uniform plating.
-
Reagent dispensing errors: Calibrate and regularly maintain multichannel pipettes or automated liquid handlers.
-
Edge effects: Evaporation in the outer wells of a microplate can concentrate reagents and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or media.
-
Compound precipitation: Visually inspect assay plates for any signs of compound precipitation. If observed, consider reducing the final compound concentration or using a different solvent.
Q2: Our positive control is showing a weaker signal than expected. How can we troubleshoot this?
A2: A weak positive control signal can compromise the validity of the entire screening run. Consider the following:
-
Reagent degradation: Ensure that all reagents, including the positive control, are stored correctly and are within their expiration dates. Prepare fresh dilutions for each experiment.
-
Cell health: Sub-optimal cell health can lead to a dampened response. Verify cell viability and ensure consistent growth conditions.
-
Incorrect assay setup: Double-check all incubation times, temperatures, and reagent concentrations as specified in the protocol.
Q3: We are seeing a high rate of false positives in our confirmatory screens. What steps can we take to reduce this?
A3: False positives can arise from compound interference with the assay technology. To address this:
-
Counter-screening: Implement a counter-screen using a different assay format to validate initial hits.
-
Assay interference checks: Test for compound autofluorescence or inhibition of the reporter enzyme (e.g., luciferase) in cell-free systems.
-
Dose-response curves: Generate full dose-response curves for all putative hits to confirm their potency and efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Coefficient of Variation (%CV) across the plate | - Inconsistent cell plating- Liquid handling inaccuracies- Edge effects | - Ensure uniform cell suspension before plating.- Calibrate and validate automated liquid handlers.- Fill outer wells with sterile media/PBS. |
| Low Z'-factor | - Low signal-to-background ratio- High data variability | - Optimize reagent concentrations.- Increase incubation times.- Review and optimize cell seeding density. |
| Inconsistent results between replicate plates | - Plate-to-plate variability in incubation times or temperatures- Batch-to-batch variation in reagents or cells | - Use a temperature-controlled incubator and stagger plate processing to ensure consistent timing.- Qualify new batches of reagents and cells before use in a screen. |
| Compound appears active in primary screen but not in secondary assays | - Compound is a false positive (e.g., autofluorescent, luciferase inhibitor)- Different assay formats have different sensitivities | - Perform counter-screens and assay interference tests.- Confirm activity in an orthogonal assay (e.g., a binding assay if the primary was a functional assay). |
Experimental Protocols
Protocol 1: Cell-Based HTS Assay for a Hypothetical GPCR Target
-
Cell Plating:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate using an automated dispenser.
-
Incubate the plate at 37°C for 2 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of concentrations for the dose-response curve.
-
Transfer 50 nL of each compound concentration to the assay plate using an acoustic liquid handler.
-
Include positive (known agonist/antagonist) and negative (DMSO vehicle) controls on each plate.
-
-
Assay Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Signal Detection:
-
Add 10 µL of the detection reagent (e.g., a fluorescent substrate for a downstream reporter).
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the plate on a compatible plate reader at the appropriate excitation/emission wavelengths.
-
Protocol 2: Data Analysis Workflow
-
Raw Data Normalization:
-
Subtract the average signal of the negative control wells from all data points.
-
Normalize the data to the average signal of the positive control wells, setting the positive control response to 100%.
-
-
Quality Control:
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is generally considered acceptable.
-
Calculate the coefficient of variation (%CV) for the positive and negative controls.
-
-
Hit Identification:
-
Define a hit threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Identify all compounds that meet this threshold.
-
-
Dose-Response Analysis:
-
For confirmed hits, plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50.
-
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: A hypothetical signaling pathway for this compound as a GPCR inhibitor.
Technical Support Center: Minimizing Cytotoxicity of CB-7921220 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of the investigational compound CB-7921220 in various cell lines. Our goal is to help you achieve your research objectives while maintaining optimal cell health and generating reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound, even at low concentrations. What are the initial steps to troubleshoot this issue?
A1: High cytotoxicity at low concentrations can stem from several factors. First, verify the purity and correct concentration of your this compound stock solution. Improper storage or handling can affect its stability and potency. Next, it is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.[1][2][3] Different cell lines exhibit varying sensitivities to chemical compounds.
Q2: How can we distinguish between apoptosis and necrosis as the primary mechanism of cell death induced by this compound?
A2: Understanding the mode of cell death is critical for mitigating cytotoxicity. Apoptosis, or programmed cell death, involves the activation of a cascade of enzymes called caspases.[4][5][6] Necrosis, on the other hand, is a form of cell injury resulting in the premature death of cells in living tissue by autolysis. You can differentiate between these two pathways using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Q3: Can serum concentration in the culture medium affect the cytotoxicity of this compound?
A3: Yes, the concentration of serum, such as Fetal Bovine Serum (FBS), in your culture medium can significantly influence the cytotoxic response to a compound. Serum contains various growth factors and proteins that can interact with the compound or affect cell signaling pathways.[7][8][9] In some cases, serum starvation can synchronize cells in the same phase of the cell cycle, which can either sensitize or protect them from drug-induced toxicity depending on the compound's mechanism of action.[7][8][9][10] It is advisable to test the effects of different serum concentrations on this compound's cytotoxicity.
Q4: Are there any co-treatment strategies that can be employed to reduce the off-target cytotoxicity of this compound?
A4: Co-treatment with other compounds can be a viable strategy to reduce cytotoxicity while maintaining the desired therapeutic effect.[11][12][13] For instance, if this compound induces oxidative stress, co-administration of an antioxidant may mitigate toxicity. If the cytotoxicity is mediated by a specific signaling pathway, an inhibitor of a downstream effector in that pathway could be used. However, any co-treatment strategy requires careful validation to ensure it does not interfere with the primary mechanism of action of this compound.
Troubleshooting Guides
High Background Cytotoxicity in Control Groups
| Potential Cause | Recommended Solution |
| Cell Culture Contamination | Regularly test for mycoplasma and other microbial contaminants. Ensure aseptic techniques are strictly followed. |
| Poor Cell Health | Use cells within a low passage number. Ensure optimal culture conditions (e.g., temperature, CO2, humidity). |
| Reagent Toxicity | Test for toxicity of the vehicle (e.g., DMSO) used to dissolve this compound. Ensure the final vehicle concentration is non-toxic to the cells.[14] |
| High Cell Density | Optimize cell seeding density to avoid overcrowding and nutrient depletion, which can lead to spontaneous cell death.[15] |
Inconsistent Cytotoxicity Results
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Avoid edge effects in multi-well plates by not using the outer wells or filling them with sterile PBS. |
| Fluctuations in Incubation Conditions | Monitor and maintain stable incubator conditions (temperature, CO2, humidity). |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.[16]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the determined incubation period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| A549 | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| HepG2 | 24 | 22.8 |
| 48 | 12.3 | |
| 72 | 6.7 | |
| MCF-7 | 24 | 10.5 |
| 48 | 5.9 | |
| 72 | 2.8 |
Table 2: Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause | Suggested Action |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding; calibrate pipettes. |
| Low signal-to-noise ratio | Suboptimal cell number or assay sensitivity. | Optimize cell seeding density; choose a more sensitive cytotoxicity assay.[17] |
| Edge effects in 96-well plates | Increased evaporation in outer wells. | Do not use the outer wells for experimental samples; fill them with sterile PBS. |
| Compound precipitation | Poor solubility of this compound in culture medium. | Check the solubility of the compound; consider using a different solvent or a lower concentration. |
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Co-treatment with Celecoxib or NS398 Strongly Sensitizes Resistant Cancer Cells to Antimitotic Drugs Independent of P-gp Inhibition | Anticancer Research [ar.iiarjournals.org]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. kosheeka.com [kosheeka.com]
- 17. researchgate.net [researchgate.net]
addressing variability in experiments with CB-7921220
Welcome to the technical support center for CB-7921220. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experiments involving this novel compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of this compound. What could be the cause?
A1: Batch-to-batch variability can stem from several factors. First, ensure the purity and integrity of each new batch of this compound through analytical methods such as HPLC and mass spectrometry. Minor variations in synthesis and purification can lead to differing concentrations of the active compound. Secondly, proper storage conditions are critical. This compound may be sensitive to light, temperature, or oxidation. Refer to the product datasheet for recommended storage conditions. Finally, ensure consistent solvent and solution preparation methods across experiments.
Q2: Our in vitro assays are showing inconsistent results between experiments. How can we improve reproducibility?
A2: Inconsistent in vitro results are often related to cell-based assay variability. Key factors to consider include:
-
Cell Line Stability: Ensure you are using a stable cell line with consistent expression of the target receptor. Passage number can affect receptor expression and signaling; it is advisable to use cells within a defined passage range.
-
Assay Conditions: Standardize all assay parameters, including cell density, incubation times, and reagent concentrations.
-
Serum Effects: Components in serum can sometimes interfere with compound activity. Consider using serum-free media or a different batch of serum to test for interference.
Q3: We are seeing unexpected off-target effects in our cellular models. What is the likely cause?
A3: Unexpected off-target effects can occur if this compound interacts with other receptors or signaling pathways. To investigate this, perform a broad panel of receptor screening assays. Additionally, ensure the observed effect is not due to solvent toxicity by running appropriate vehicle controls.
Troubleshooting Guide
Variability in experimental outcomes can be a significant challenge. The following table summarizes common issues and provides a systematic approach to troubleshooting.
| Issue | Potential Cause | Recommended Action |
| Low Potency/Activity | Compound degradation | Verify compound integrity via analytical chemistry. Ensure proper storage and handling. |
| Incorrect concentration | Confirm calculations and dilution series. Use a calibrated pipette. | |
| Low receptor expression in the cellular model | Validate target receptor expression levels using techniques like qPCR or Western blotting. | |
| High Variability in Animal Studies | Inter-individual differences in animal models[1] | Increase sample size to improve statistical power. Consider using more homogeneous animal strains.[1] |
| Inconsistent drug administration | Ensure consistent route of administration, dosage, and timing.[2] | |
| Environmental stressors affecting animals | Standardize housing conditions, handling, and experimental procedures to minimize stress.[2] | |
| Inconsistent Data Between Labs | Differences in experimental protocols | Establish and share a detailed, standardized protocol across all collaborating labs. |
| Variation in reagent sources or quality | Use reagents from the same supplier and lot number where possible. |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Assay for CB1/CB2 Receptor Activation
This protocol is designed to measure the effect of this compound on adenylyl cyclase activity through G-protein coupled cannabinoid receptors.
-
Cell Culture: Culture HEK293 cells stably expressing human CB1 or CB2 receptors in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Preparation: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment: On the day of the assay, replace the culture medium with serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and incubate for 15 minutes. Add varying concentrations of this compound and a positive control (e.g., CP-55,940) and incubate for a further 15 minutes.
-
Forskolin Stimulation: Add forskolin (to stimulate adenylyl cyclase) to all wells except the negative control and incubate for 15 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value for this compound.
Protocol 2: In Vivo Assessment of Analgesic Efficacy in a Mouse Model of Neuropathic Pain
This protocol outlines a method to assess the potential analgesic effects of this compound.
-
Animal Model: Use a validated model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model, in mice.
-
Drug Administration: Administer this compound via a consistent route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Behavioral Testing: Assess pain response using a von Frey test to measure mechanical allodynia at baseline and at specified time points after drug administration.
-
Data Collection: Record the paw withdrawal threshold for each animal at each time point.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the effect of this compound on pain sensitivity.
Signaling Pathways and Workflows
Understanding the underlying molecular mechanisms is crucial for interpreting experimental results.
Caption: Canonical signaling pathway for a cannabinoid receptor agonist.
Caption: A logical workflow for troubleshooting experimental variability.
References
long-term stability of CB-7921220 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of the adenylate cyclase inhibitor, CB-7921220, in experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a powder at -20°C, which should maintain its stability for up to 3 years. If stored in a solvent such as DMSO, it should be kept at -80°C, where it is reported to be stable for up to 2 years.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 2.40 mg of this compound (Molecular Weight: 240.26) in 1 mL of high-purity DMSO. Ensure the compound is fully dissolved, using sonication if necessary. Store the stock solution in aliquots at -80°C.
Q3: What is the known stability of this compound in aqueous buffers?
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not available, its core structure contains a pyridinecarboxylic acid moiety. Derivatives of pyridinecarboxylic acid have been shown to be susceptible to photodegradation upon exposure to UV light.[2][3] Therefore, it is prudent to protect solutions of this compound from light by using amber vials or by covering the experimental setup with aluminum foil.
Q5: What are the potential degradation products of this compound?
A5: The specific degradation products of this compound have not been characterized in the available literature. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify and characterize potential degradants.[4][5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity in cell-based assays. | Degradation of this compound in working solutions. | Prepare fresh dilutions of this compound from a properly stored DMSO stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. |
| Improper storage of stock solutions. | Ensure DMSO stock solutions are stored in tightly sealed vials at -80°C and have not been subjected to multiple freeze-thaw cycles. | |
| Adsorption to plasticware. | Consider using low-adhesion microplates and pipette tips, especially for low-concentration solutions. | |
| Variability in replicate experiments. | Inconsistent pipetting or dilution. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for treating replicate wells or samples.[8] |
| Precipitation of the compound in aqueous buffer. | Visually inspect the final diluted solution for any precipitates. If precipitation occurs, consider adjusting the final DMSO concentration (typically keeping it below 0.5%) or using a different buffer system. | |
| Assay signal drifts over time. | Instability of this compound under assay conditions. | Minimize the incubation time of the compound with the cells or enzyme preparation as much as the experimental protocol allows. Run appropriate controls to monitor signal stability over the course of the experiment. |
| Photodegradation during the experiment. | Protect the experimental setup, including plates and reagent reservoirs, from direct light exposure. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under stress conditions, which can help identify potential degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).[9]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for the same time points.[9]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points.[9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period. Also, incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples to the control (unstressed) sample to identify and quantify any degradation products.
Protocol 2: Adenylate Cyclase Activity Assay for Stability Assessment
This protocol can be used to determine if the inhibitory activity of this compound changes over time under specific experimental conditions.
1. Preparation of Aged and Fresh this compound Solutions:
-
Prepare a solution of this compound in your desired experimental buffer (e.g., HEPES, Tris) at the working concentration.
-
"Age" this solution under the conditions you wish to test (e.g., 37°C for 4 hours, room temperature on the benchtop for 8 hours, etc.).
-
On the day of the assay, prepare a fresh solution of this compound in the same buffer from a frozen DMSO stock.
2. Adenylate Cyclase Assay:
-
Use a commercially available adenylate cyclase assay kit or a previously established in-house method. These assays typically measure the conversion of ATP to cAMP.
-
Perform the assay according to the manufacturer's instructions, including appropriate controls (e.g., no inhibitor, forskolin-stimulated activity).
-
Create a dose-response curve for both the "aged" and "fresh" this compound solutions.
3. Data Analysis:
-
Calculate the IC₅₀ values for both the aged and fresh inhibitor solutions.
-
A significant increase in the IC₅₀ value for the aged solution compared to the fresh solution suggests degradation of the compound under the tested conditions.
Visualizations
Caption: Workflow for assessing the experimental stability of this compound.
Caption: Simplified adenylate cyclase signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adenylate Cyclase Inhibitors: Profiling CB-7921220 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel adenylate cyclase (AC) inhibitor, CB-7921220, with other established inhibitors of this critical enzyme family. Adenylate cyclases are integral to cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP). The nine membrane-bound (AC1-9) and one soluble (sAC) isoforms of this enzyme offer distinct therapeutic targets for a range of diseases. This document summarizes key performance data, experimental methodologies, and visualizes the relevant biological pathways and workflows to aid in the informed selection of research tools.
Performance Comparison of Adenylate cyclase Inhibitors
The inhibitory activity of this compound and other selected adenylate cyclase inhibitors against various AC isoforms is summarized below. The data highlights the isoform selectivity and potency of each compound. It is important to note that the inhibitory values are sourced from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | AC1 | AC2 | AC3 | AC4 | AC5 | AC6 | AC7 | AC8 | AC9 | Mechanism of Action |
| This compound | ~60% inhibition at 100 µM[1] | No significant inhibition[1] | - | - | No significant inhibition[1] | ~60% inhibition at 100 µM[1] | - | - | - | ATP-competitive[1] |
| SQ22,536 | IC50 > 1000 µM[1] | IC50 = 1700 µM[1] | IC50 = 130 µM[2] | IC50 > 1000 µM[1] | IC50 = 8.3 µM[2] | IC50 = 15 µM[2] | IC50 > 1000 µM[1] | IC50 > 1000 µM[1] | IC50 > 1000 µM[1] | P-site inhibitor (Non-competitive)[2] |
| NKY80 | IC50 > 1000 µM[1] | IC50 = 1700 µM[2] | IC50 = 132 µM[2] | - | IC50 = 8.3 µM[2] | IC50 = 15 µM[1] | - | - | - | P-site inhibitor (Non-competitive)[2] |
| Ara-A (Vidarabine) | IC50 > 1000 µM[1] | IC50 > 1000 µM[1] | - | - | IC50 = 9.8 µM[2] | IC50 = 360 µM[2] | - | - | - | P-site inhibitor (Non-competitive)[2] |
| 2',5'-Dideoxyadenosine | - | - | - | - | - | - | - | - | - | P-site inhibitor (Non-competitive)[3] |
| MANT-GTP | Ki = 90 nM[2] | Ki = 610 nM[2] | - | - | Ki = 53 nM[2] | Ki = 91 nM[2] | - | - | - | ATP-competitive[2] |
Note: '-' indicates that data was not available from the cited sources. IC50 and Ki values are measures of inhibitory potency; lower values indicate higher potency.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the canonical adenylate cyclase signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: The Adenylate Cyclase Signaling Pathway.
Caption: Experimental Workflow for Adenylate Cyclase Inhibition Assay.
Experimental Protocols
The following is a detailed methodology for a typical in vitro adenylyl cyclase activity assay, based on the protocol described by Brand et al. (2013)[1].
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific adenylate cyclase isoform.
Materials:
-
Sf9 (Spodoptera frugiperda) cell membranes expressing the desired human or rat adenylate cyclase isoform.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
[α-³²P]ATP.
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.6 mM EGTA, 1 mM dithiothreitol (DTT), and 5 mM MgCl₂.
-
Creatine Kinase (1 mg/mL).
-
Creatine Phosphate (21 mM).
-
ATP (1 mM).
-
cAMP (0.25 mM).
-
AC isoform-specific activators (e.g., forskolin for AC1-7, Ca²⁺/calmodulin for AC8, Gαs for AC9).
-
Stop Solution: 1% sodium dodecyl sulfate (SDS), 40 mM ATP, 1.4 mM cAMP.
-
Dowex AG 50W-X4 resin.
-
Alumina (neutral, Brockmann activity I).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Sf9 cells are infected with baculovirus encoding the target AC isoform. After 48-72 hours, cells are harvested, and crude membranes are prepared by dounce homogenization and differential centrifugation. The final membrane pellet is resuspended in a storage buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.
-
Inhibitor Preparation: A stock solution of the test inhibitor is prepared in 100% DMSO. Serial dilutions are then made in DMSO to achieve the desired final concentrations in the assay.
-
Assay Reaction: a. On ice, add the following to a reaction tube:
- 25 µL of assay buffer containing creatine kinase and creatine phosphate.
- 5 µL of AC isoform-specific activators.
- 1 µL of the test inhibitor dilution (or DMSO for control).
- 10 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 5-20 µg). b. Pre-incubate the mixture on ice for 10 minutes. c. Initiate the reaction by adding 10 µL of 1 mM [α-³²P]ATP (specific activity ~100-200 cpm/pmol). d. Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: a. Terminate the reaction by adding 1 mL of the Stop Solution.
-
cAMP Separation: a. The reaction mixture is applied to a Dowex AG 50W-X4 column. b. The column is washed with water, and the eluate containing [³²P]cAMP is collected. c. The eluate is then applied to an alumina column. d. The alumina column is washed with imidazole buffer, and the [³²P]cAMP is eluted.
-
Quantification: a. The eluted [³²P]cAMP is mixed with scintillation fluid. b. The amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: a. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO). b. The IC50 value, the concentration of inhibitor that causes 50% inhibition of AC activity, is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Conclusion
This compound emerges as a valuable research tool with a distinct inhibitory profile, demonstrating selectivity for AC1 and AC6. Its ATP-competitive mechanism of action contrasts with the P-site inhibition of more established compounds like SQ22,536 and 2',5'-dideoxyadenosine. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at elucidating the specific roles of different adenylate cyclase isoforms in health and disease. The continued development and characterization of isoform-selective inhibitors will be crucial for advancing our understanding of cAMP signaling and for the discovery of novel therapeutics.
References
A Comparative Guide to cAMP Modulation: The Activator Forskolin versus the Inhibitor CB-7921220
For researchers, scientists, and drug development professionals investigating the cyclic AMP (cAMP) signaling pathway, the choice of chemical tools is critical. This guide provides a detailed comparison of two molecules with opposing effects on adenylyl cyclase (AC), the enzyme responsible for cAMP synthesis: the well-established activator, forskolin, and the identified inhibitor, CB-7921220.
Overview and Mechanism of Action
The fundamental difference between these two compounds lies in their effect on adenylyl cyclase and, consequently, on intracellular cAMP levels.
Forskolin is a labdane diterpene isolated from the plant Coleus forskohlii. It is a widely used research tool known to directly activate most isoforms of transmembrane adenylyl cyclase (tmAC).[1][2][3] Forskolin binds to a specific allosteric site on the catalytic subunit of the enzyme, leading to a conformational change that enhances its catalytic activity and results in a significant increase in the rate of ATP to cAMP conversion.[4][5] This direct activation bypasses the need for G-protein-coupled receptor (GPCR) stimulation, making it a robust tool for studying the downstream effects of elevated cAMP.[4]
This compound , in contrast, is identified as an adenylyl cyclase inhibitor .[3] Its mechanism appears to involve binding at or near the ATP binding site, similar to other P-site inhibitors. This action prevents the proper binding and conversion of ATP to cAMP, thereby reducing the enzyme's activity.[3] Limited available data suggests that this compound exhibits some isoform selectivity, showing activity against adenylyl cyclase 1 (AC1), but it does not appear to distinguish between AC1 and AC6.[3]
Signaling Pathway Comparison
The opposing roles of forskolin and this compound in the cAMP signaling pathway are visualized below. Forskolin directly stimulates adenylyl cyclase, leading to cAMP production and activation of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). This compound blocks this initial step of cAMP synthesis.
Quantitative Performance Data
| Compound | Mechanism of Action | Target | Potency | Reference |
| Forskolin | Activator | Adenylyl Cyclase | EC₅₀: 0.5 µM (Type I AC) IC₅₀: 41 nM (Type I AC) | [5] |
| This compound | Inhibitor | Adenylyl Cyclase (AC1, AC6) | IC₅₀: Not Publicly Available | [3] |
Experimental Protocols
To assess the efficacy of these compounds, a common method is to measure intracellular cAMP levels in cultured cells following treatment. Below is a detailed methodology for a representative luminescence-based cAMP assay, which can be adapted to measure either activation or inhibition.
Protocol: Live-Cell cAMP Assay using a Luminescence-Based Biosensor (e.g., GloSensor™)
This protocol is designed for a 96-well plate format and utilizes a genetically encoded biosensor that produces light in response to cAMP binding.
1. Cell Preparation and Seeding:
-
Culture HEK293 cells (or other suitable cell lines) stably or transiently expressing a GloSensor™ cAMP biosensor.
-
Harvest cells and adjust the density to 1.5 x 10⁵ cells/mL in the appropriate growth medium.
-
Seed 100 µL of the cell suspension (15,000 cells) into each well of a white, clear-bottom 96-well plate.
-
Incubate for 16-18 hours at 37°C in a CO₂ incubator to allow for cell attachment.
2. Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent equilibration medium according to the manufacturer's instructions (typically a 2% v/v dilution in CO₂-independent medium).
-
Carefully remove the growth medium from the wells.
-
Add 100 µL of the equilibration medium to each well.
-
Incubate for 2 hours at room temperature, protected from light, to allow the substrate to enter the cells and equilibrate.
3. Compound Preparation and Treatment:
-
For Forskolin (Activation Assay): Prepare a 10X stock solution of forskolin in a suitable assay buffer (e.g., HBSS with 5 mM HEPES). A typical final concentration for maximal stimulation is 10-50 µM.
-
For this compound (Inhibition Assay):
-
Prepare a 10X stock solution of this compound in assay buffer.
-
To measure inhibition, adenylyl cyclase must first be stimulated. Prepare a 10X stock of an AC activator (e.g., forskolin at its EC₅₀ concentration, ~0.5-1 µM).
-
Pre-incubate cells with various concentrations of this compound for 15-30 minutes.
-
Following pre-incubation, add the AC activator to induce cAMP production.
-
-
Add 10 µL of the 10X compound solution(s) to the respective wells. Include vehicle-only controls.
4. Data Acquisition:
-
Measure luminescence immediately using a plate-reading luminometer.
-
For kinetic analysis, take readings at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes. For endpoint analysis, take a single reading after a 15-20 minute incubation.
5. Data Analysis:
-
Activation: Plot the luminescence signal against the log concentration of forskolin to determine the EC₅₀ value.
-
Inhibition: Plot the luminescence signal against the log concentration of this compound (in the presence of the activator) to determine the IC₅₀ value. The signal in inhibited wells will be lower than in wells treated with the activator alone.
Experimental Workflow Visualization
The logical flow for comparing an activator and an inhibitor using a cell-based cAMP assay is outlined below.
Conclusion
Forskolin and this compound represent two opposing tools for the modulation of the cAMP pathway. Forskolin is a potent, direct activator of adenylyl cyclase, making it an invaluable reagent for inducing high levels of intracellular cAMP to study downstream signaling events. In contrast, this compound acts as an inhibitor, providing a means to reduce or block cAMP synthesis. While quantitative potency data for this compound is not widely published, its identification as an inhibitor with some isoform selectivity offers a potential tool for dissecting the roles of specific adenylyl cyclase isoforms. The choice between these compounds will depend entirely on the experimental goal: to stimulate and study the effects of cAMP, or to inhibit its production and observe the consequences.
References
- 1. Structure-Based Development of Novel Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. wechat.promega.com.cn [wechat.promega.com.cn]
Validation of CB-7921220 Selectivity for Adenylyl Cyclase Isoforms AC1 and AC6
A comprehensive analysis of current research indicates a lack of publicly available data for a compound designated CB-7921220. Searches of scientific literature and chemical databases did not yield specific information regarding its chemical structure, mechanism of action, or selectivity for adenylyl cyclase (AC) isoforms AC1 and AC6. Therefore, a direct comparison guide with experimental data for this compound cannot be provided at this time.
This guide will, however, furnish researchers, scientists, and drug development professionals with a foundational understanding of the experimental methodologies and signaling pathways relevant to assessing the selectivity of compounds targeting AC1 and AC6. This information will be crucial for the future evaluation of novel compounds like this compound, should data become available.
Understanding Adenylyl Cyclase Signaling
Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1] Different isoforms of adenylyl cyclase are expressed in various tissues and are regulated by distinct signaling pathways, making isoform-selective inhibitors valuable research tools and potential therapeutic agents.
AC1 and AC6 Signaling Pathways:
-
Adenylyl Cyclase 1 (AC1): AC1 is a calmodulin-sensitive adenylyl cyclase primarily expressed in the brain.[2] It is activated by G-protein coupled receptors (GPCRs) that couple to Gsα subunits and is further potentiated by calcium/calmodulin, positioning it as a key integrator of G-protein and calcium signaling pathways.[3] Its role is implicated in neuronal processes like memory and learning.[2]
-
Adenylyl Cyclase 6 (AC6): AC6 is also regulated by Gsα-coupled GPCRs but is notably inhibited by Gαi and low concentrations of free Ca2+.[4] It plays a significant role in various tissues, including vascular smooth muscle, where it is involved in vasodilator signaling.[5][6]
Below is a generalized diagram illustrating the activation and inhibition of adenylyl cyclases.
Caption: Generalized Adenylyl Cyclase Signaling Pathway
Experimental Protocols for Determining AC1/AC6 Selectivity
The validation of a compound's selectivity for AC1 versus AC6 involves a series of in vitro assays. Below are detailed methodologies for key experiments.
1. Membrane-Based Adenylyl Cyclase Activity Assay
This assay directly measures the enzymatic activity of specific AC isoforms in isolated cell membranes.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against AC1 and AC6.
-
Methodology:
-
Membrane Preparation:
-
HEK293 or Sf9 cells are transiently transfected to overexpress human AC1 or AC6.
-
Cells are harvested and lysed.
-
The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction.
-
The membrane pellet is resuspended in a suitable buffer.[7]
-
-
Enzyme Reaction:
-
Membranes containing either AC1 or AC6 are incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by adding a reaction mixture containing [α-³²P]ATP, MgCl₂, and an AC activator (e.g., forskolin or a Gsα subunit activator like GTPγS).[7]
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
-
Quantification of cAMP:
-
The reaction is terminated, and the newly synthesized [³²P]cAMP is separated from unreacted [α-³²P]ATP, typically using sequential column chromatography over Dowex and alumina columns.[8]
-
The amount of [³²P]cAMP is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
2. Intact Cell cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit cAMP production within living cells.
-
Objective: To assess the cell permeability and potency of a test compound in a more physiological context.
-
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in multi-well plates and transfected with plasmids encoding either AC1 or AC6.
-
-
Metabolic Labeling (Optional but common):
-
Cells are pre-incubated with [³H]adenine to label the intracellular ATP pool.[7]
-
-
Compound Incubation and Stimulation:
-
Cells are pre-treated with the test compound at various concentrations.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
cAMP production is stimulated using an appropriate agonist for a GPCR that activates the expressed AC isoform (e.g., isoproterenol for β-adrenergic receptors) or a direct AC activator like forskolin.
-
-
cAMP Measurement:
-
The reaction is stopped, and intracellular cAMP levels are measured. If radiolabeling was used, [³H]cAMP is quantified. Alternatively, commercial ELISA or HTRF-based cAMP detection kits can be used.
-
-
Data Analysis:
-
Similar to the membrane assay, concentration-response curves are generated to determine the IC50 of the compound.
-
-
Below is a diagram outlining the general workflow for these selectivity assays.
Caption: Workflow for AC Inhibitor Selectivity Screening
Data Presentation for Comparative Analysis
Once experimental data for this compound and other reference compounds are obtained, they should be summarized in a clear, tabular format for easy comparison.
Table 1: In Vitro Potency and Selectivity of Adenylyl Cyclase Inhibitors
| Compound | AC1 IC50 (nM) | AC6 IC50 (nM) | Selectivity Ratio (AC1/AC6) | Assay Type |
| This compound | Data N/A | Data N/A | Data N/A | Membrane Assay |
| Compound X | Value | Value | Value | Membrane Assay |
| Compound Y | Value | Value | Value | Membrane Assay |
| This compound | Data N/A | Data N/A | Data N/A | Intact Cell Assay |
| Compound X | Value | Value | Value | Intact Cell Assay |
| Compound Y | Value | Value | Value | Intact Cell Assay |
Selectivity Ratio is calculated as the IC50 of the less potent isoform divided by the IC50 of the more potent isoform. A higher ratio indicates greater selectivity.
Conclusion
While specific data for this compound is not currently available, the experimental framework and signaling context provided here offer a robust guide for the evaluation of its and other novel compounds' selectivity for AC1 and AC6. The described methodologies for membrane-based and intact cell assays are standard in the field and provide the necessary quantitative data to build a comprehensive selectivity profile. Researchers are encouraged to apply these protocols to generate the data required for a thorough comparative analysis.
References
- 1. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 2. ADCY1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Principal role of adenylyl cyclase 6 in K⁺ channel regulation and vasodilator signalling in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of CB-7921220: An In Vitro and In Vivo Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of the novel therapeutic agent, CB-7921220.
This guide provides a structured comparison of the in vitro and in vivo efficacy of this compound, a promising new chemical entity. Due to the absence of publicly available data for a compound designated "this compound," this document serves as a template. Researchers can utilize this framework to organize and present their internal data in a clear, concise, and visually informative manner, adhering to best practices in preclinical data presentation.
In Vitro Efficacy of this compound
The in vitro studies are foundational in characterizing the biological activity of a novel compound. These experiments provide insights into the mechanism of action, potency, and selectivity of this compound at a cellular and molecular level.
Cellular Viability Assays
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Data Summary:
| Cell Line | IC50 (nM) of this compound | Comparator Drug IC50 (nM) |
| Cell Line A | [Insert Data] | [Insert Data] |
| Cell Line B | [Insert Data] | [Insert Data] |
| Cell Line C | [Insert Data] | [Insert Data] |
Experimental Protocol:
-
Cell Culture: Detail the specific cell lines used, media conditions (including serum concentration), and incubation parameters (temperature, CO2 levels).
-
Compound Preparation: Describe the solvent used to dissolve this compound and the range of concentrations tested.
-
Assay Method: Specify the viability assay employed (e.g., MTT, CellTiter-Glo®). Include incubation times with the compound and the reagent.
-
Data Analysis: Explain the method for calculating IC50 values (e.g., non-linear regression analysis using appropriate software).
Target Engagement and Signaling Pathway Analysis
Objective: To confirm that this compound interacts with its intended molecular target and modulates downstream signaling pathways.
Data Summary:
| Assay Type | Endpoint Measured | Result with this compound |
| Western Blot | Phosphorylation of Target X | [e.g., Dose-dependent decrease] |
| Kinase Assay | Kinase Activity of Target Y | [e.g., IC50 = X nM] |
| Reporter Assay | Transcriptional Activity of Pathway Z | [e.g., Inhibition at X concentration] |
Experimental Protocol:
-
Western Blotting: Provide details on protein extraction, quantification, gel electrophoresis, antibody concentrations (primary and secondary), and detection method.
-
Kinase/Enzyme Assays: Describe the source of the enzyme, substrate, reaction buffer conditions, and the method for detecting activity (e.g., luminescence, fluorescence).
-
Reporter Gene Assays: Specify the reporter construct, transfection method, and the means of measuring reporter activity.
Signaling Pathway Diagram:
Caption: Proposed signaling pathway and point of intervention for this compound.
In Vivo Efficacy of this compound
In vivo studies are critical for evaluating the therapeutic potential of this compound in a whole-organism context, providing data on its anti-tumor activity, pharmacokinetics, and tolerability.
Xenograft Tumor Model Studies
Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.
Data Summary:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Data] | N/A |
| This compound (Dose 1) | [Insert Data] | [Insert Data] |
| This compound (Dose 2) | [Insert Data] | [Insert Data] |
| Comparator Drug | [Insert Data] | [Insert Data] |
Experimental Protocol:
-
Animal Model: Specify the strain of mice (e.g., nude, SCID), age, and sex. Detail the cell line used for tumor implantation and the site of injection.
-
Treatment Regimen: Describe the formulation of this compound, the dose levels, route of administration (e.g., oral, intraperitoneal), and the dosing schedule.
-
Efficacy Endpoints: State the primary and any secondary endpoints, such as tumor volume (measured with calipers), animal weight, and survival.
-
Statistical Analysis: Detail the statistical methods used to compare treatment groups.
Experimental Workflow Diagram:
Caption: Workflow for a typical in vivo xenograft efficacy study.
Conclusion
This guide provides a standardized framework for the comparative analysis of the in vitro and in vivo efficacy of this compound. By populating this template with experimental data, researchers can effectively communicate the preclinical profile of this novel agent. The structured presentation of data in tables, detailed experimental protocols, and clear visual diagrams will facilitate a thorough understanding of the compound's therapeutic potential and guide future development efforts.
literature review of CB-7921220 comparative studies
Following a comprehensive search of scientific literature and public databases, no comparative studies, experimental data, or any other specific information could be identified for a compound designated as "CB-7921220".
This absence of information prevents the creation of a literature review and comparative guide as requested. The search included queries for preclinical and clinical studies, mechanism of action, chemical structure, patents, and manufacturer details, none of which yielded relevant results for "this compound".
It is possible that "this compound" may be an internal compound identifier not yet disclosed in public forums, a mis-typed designation, or a compound that has not progressed to a stage where public data is available.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal or proprietary databases that may contain information not available in the public domain. Without any primary or secondary sources of data, a comparative analysis and the generation of the requested data tables and visualizations are not feasible.
Unveiling the Advantages of CB-7921220: A Comparative Analysis of Adenylyl Cyclase Inhibitors
For Immediate Publication
In the dynamic landscape of drug discovery, the quest for highly selective and potent enzyme inhibitors is paramount. This guide provides a comprehensive comparison of the novel adenylyl cyclase (AC) inhibitor, CB-7921220, with previously established inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of its potential advantages. This comparison is supported by experimental data from peer-reviewed studies, with a focus on quantitative metrics and detailed methodologies to aid in the critical assessment of these compounds.
Introduction to Adenylyl Cyclase Inhibition
Adenylyl cyclases are a family of enzymes crucial for converting ATP into the second messenger cAMP, a key player in numerous signal transduction pathways.[1][2][3][4][5] The nine membrane-bound isoforms of adenylyl cyclase (AC1-9) exhibit distinct tissue distribution and regulatory properties, making them attractive therapeutic targets for a range of conditions, including cardiovascular diseases and neurological disorders.[1][2][6] The development of isoform-selective inhibitors is a significant goal in the field, as it promises more targeted therapeutic interventions with fewer off-target effects.[1][2]
This compound: A Novel Inhibitor with Isoform Preference
This compound is an adenylyl cyclase inhibitor identified through a structure-based virtual screen.[7] It demonstrates a degree of selectivity for adenylyl cyclase isoform 1 (AC1) and isoform 6 (AC6), distinguishing it from several previously characterized non-selective inhibitors.[1][7]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the inhibitory activity of this compound in comparison to other known adenylyl cyclase inhibitors, as determined in assays using Sf9 cell membranes expressing the respective AC isoforms.
| Inhibitor | Target Isoform(s) | % Inhibition at 100 µM (AC1) | % Inhibition at 100 µM (AC2) | % Inhibition at 100 µM (AC5) | % Inhibition at 100 µM (AC6) | Reference |
| This compound | AC1 and AC6 | ~60% | No significant inhibition | No significant inhibition | ~60% | [7] |
| SQ22,536 | AC5 and AC6 | Less potent than for AC5/6 | Less potent than for AC5/6 | High | High | [7] |
| NKY80 | AC5 and AC6 | Less potent than for AC5/6 | Less potent than for AC5/6 | High | High | [7] |
| Ara-A | AC5 and AC6 | Less potent than for AC5/6 | Less potent than for AC5/6 | High | High | [7] |
| NB001 | Reported as AC1-selective | Does not directly inhibit AC1 | - | - | - | [7] |
Key finding: The data clearly indicates that while previous inhibitors like SQ22,536, NKY80, and Ara-A show strong inhibition of AC5 and AC6, they do not discriminate well between these two isoforms.[7] In contrast, this compound demonstrates a distinct profile with inhibitory activity against AC1 and AC6, while having no significant effect on AC2 and AC5 at the tested concentration.[2][7] Notably, the previously reported AC1-selective inhibitor NB001 was found to not directly target AC1 activity in in-vitro assays.[7]
Signaling Pathway and Experimental Workflow
To visually represent the context of this research, the following diagrams illustrate the canonical adenylyl cyclase signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: Adenylyl Cyclase Signaling Pathway and Point of Inhibition.
Caption: Workflow for Adenylyl Cyclase Inhibition Assay.
Detailed Experimental Protocols
The following methodologies are based on the key experiments cited in this guide.
Adenylyl Cyclase Membrane Preparation and Assay:
-
Cell Culture and Membrane Preparation: Sf9 cells are infected with baculovirus encoding the desired human adenylyl cyclase isoform. After a suitable expression period, the cells are harvested, and crude membranes are prepared by dounce homogenization followed by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.
-
Inhibitor Incubation: On ice, 1 µl of the inhibitor (e.g., this compound) dissolved in DMSO is added to 24 µl of the prepared Sf9 cell membrane suspension.[7]
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding a reaction mixture containing [α-32P]ATP, 10 mM MgCl2, and appropriate activators (e.g., 50 µM forskolin). The final reaction volume is 50 µl. The reaction is allowed to proceed for 10 minutes at 30°C.[7]
-
Reaction Termination and cAMP Quantification: The reaction is terminated, and the produced [32P]cAMP is separated from the unreacted [α-32P]ATP using sequential column chromatography over Dowex and alumina columns. The amount of [32P]cAMP is then quantified by scintillation counting.
-
Data Analysis: The percentage of adenylyl cyclase inhibition is calculated by comparing the amount of cAMP produced in the presence of the inhibitor to that produced in the vehicle control.
Advantages of this compound
Based on the available data, this compound presents several key advantages over the previously characterized inhibitors discussed:
-
Novel Isoform Selectivity: this compound exhibits a distinct inhibitory profile, targeting AC1 and AC6. This provides a valuable pharmacological tool to probe the specific functions of these isoforms.
-
Differentiation from AC5/6 Non-selective Inhibitors: Unlike SQ22,536, NKY80, and Ara-A, which indiscriminately inhibit the closely related AC5 and AC6 isoforms, this compound's lack of activity against AC5 allows for more nuanced investigations into the differential roles of AC5 and AC6.[6][7]
-
Potential for Targeted Therapeutic Development: The unique selectivity profile of this compound offers a promising starting point for the development of more targeted therapeutics for diseases where AC1 or AC6 play a significant role.
Conclusion
This compound emerges as a valuable addition to the toolkit of adenylyl cyclase inhibitors. Its distinct isoform preference for AC1 and AC6, in contrast to the broader activity of previous inhibitors, underscores its potential for advancing our understanding of cAMP signaling and for the future development of more precise therapeutic agents. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in preclinical models.
References
- 1. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ADCY1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenylyl Cyclases | Cyclases | Tocris Bioscience [tocris.com]
- 6. Frontiers | Adenylyl cyclase isoforms 5 and 6 in the cardiovascular system: complex regulation and divergent roles [frontiersin.org]
- 7. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Compound CB-7921220: A Procedural Guide
Absence of specific safety data for the novel compound CB-7921220 necessitates a cautious and systematic approach to its disposal. This guide provides essential safety and logistical information, outlining a comprehensive plan for the characterization and proper disposal of this and other uncharacterized chemical substances in a laboratory setting.
When a Safety Data Sheet (SDS) is unavailable, the primary responsibility of the researcher is to treat the substance as potentially hazardous until its properties can be adequately determined. The following procedures are based on established laboratory safety protocols for handling unknown chemical waste.
Step 1: Initial Hazard Assessment and Characterization
Before any disposal steps are taken, a thorough risk assessment is crucial. This involves gathering as much information as possible about this compound from laboratory notebooks, synthesis records, and any analytical data available.
Experimental Protocol for Preliminary Hazard Identification:
-
Consult Internal Documentation: Review all synthesis and experimental records related to this compound. Note the starting materials, reactants, and predicted reaction byproducts to anticipate potential hazards.
-
Physical Characterization: Observe and record the physical state (solid, liquid, gas), color, and odor (with extreme caution, by wafting vapors toward the nose from a distance).
-
Solubility Testing: In a controlled environment, such as a fume hood, test the solubility of a small sample in water and common organic solvents. This helps in determining potential environmental impact and compatibility with other waste streams.
-
pH Measurement: If the compound is water-soluble, measure the pH of the aqueous solution to determine its corrosivity.
-
Reactivity Testing: Assess the reactivity of a small sample with water, acids, and bases in a controlled setting. Note any gas evolution, temperature changes, or violent reactions.
Caution: All characterization experiments should be performed on a small scale in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE).
Step 2: Personal Protective Equipment (PPE) and Handling
Given the unknown nature of this compound, a high level of precaution is mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses or goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For potentially highly toxic or reactive substances, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
Step 3: Waste Segregation and Containment
Proper segregation is key to preventing dangerous reactions and ensuring compliant disposal.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-on cap. Do not use containers with corks or parafilm as primary seals.
-
Labeling: Immediately label the waste container with "HAZARDOUS WASTE," the chemical name "this compound (Unknown Compound)," the date of accumulation, and any known hazard characteristics (e.g., "Corrosive," "Flammable").
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][2] This area must be at or near the point of generation.[2] Incompatible waste types, such as acids and bases or oxidizers and organics, must be stored separately.[1]
Step 4: Disposal Pathway Determination
The results from the initial hazard assessment will guide the final disposal route. The flowchart below illustrates the decision-making process.
Quantitative Data for Waste Characterization
The following table summarizes key quantitative parameters for classifying chemical waste based on general laboratory guidelines.
| Parameter | Characteristic | Regulatory Limit | Disposal Consideration |
| pH | Corrosivity | ≤ 2 or ≥ 12.5 | Hazardous Waste[2] |
| Flash Point | Ignitability | < 140°F (60°C) | Hazardous Waste[2] |
| Acute Toxicity | P-listed Waste | ≤ 1 quart (liquid) or 1 kg (solid) in SAA | Acutely Hazardous Waste[2] |
| Drain Disposal | Non-Hazardous Aqueous | pH between 5.0 and 12.5 | Permissible for some non-hazardous solutions; consult EH&S[1] |
Final Disposal Procedure
-
Contact Environmental Health & Safety (EH&S): Once the waste is characterized and properly contained and labeled, contact your institution's EH&S department to schedule a hazardous waste pickup.[2] Provide them with all available information about the compound.
-
Documentation: Maintain detailed records of the characterization experiments and the disposal process. This is crucial for regulatory compliance and future reference.
-
Empty Containers: Any container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3] After rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound and other novel compounds, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
